WJ460
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]-N-(4-phenylbutyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3S/c1-32-24-16-6-5-15-23(24)29-25(30)19-33-27(29)22-14-9-13-21(18-22)26(31)28-17-8-7-12-20-10-3-2-4-11-20/h2-6,9-11,13-16,18,27H,7-8,12,17,19H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSNKHFAOWELSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(SCC2=O)C3=CC(=CC=C3)C(=O)NCCCCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Anti-Metastatic Action of WJ460 in Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastatic breast cancer remains a significant clinical challenge, necessitating the development of novel therapeutic strategies that target the molecular drivers of tumor progression and dissemination. WJ460, a novel small molecule inhibitor, has emerged as a promising anti-metastatic agent. This technical guide provides an in-depth overview of the mechanism of action of this compound in breast cancer, with a focus on its molecular target, downstream signaling pathways, and its effects on cancer cell behavior. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of oncology and drug discovery.
Introduction
Breast cancer is a heterogeneous disease, with metastasis being the primary cause of mortality. The epithelial-mesenchymal transition (EMT) is a crucial cellular program that enables cancer cells to acquire migratory and invasive properties, facilitating their dissemination to distant organs. Myoferlin (MYOF), a member of the ferlin family of proteins, has been identified as a key regulator of cancer cell plasticity and is overexpressed in various cancers, including breast cancer. Its role in promoting cell migration, invasion, and endocytic trafficking makes it an attractive therapeutic target. This compound was identified through a small molecule screen as a potent inhibitor of breast cancer cell invasion and has been shown to directly target myoferlin.
Mechanism of Action of this compound
Direct Inhibition of Myoferlin
This compound exerts its anti-cancer effects through direct binding to the C2 domain of myoferlin. This interaction disrupts the normal function of myoferlin, which is critically involved in membrane trafficking and receptor recycling.
Disruption of Myoferlin-Rab7 Interaction and Endocytic Trafficking
A key consequence of this compound binding to myoferlin is the disruption of the colocalization of myoferlin with Rab7, a small GTPase that is a marker of late endosomes. This dissociation of myoferlin from Rab7-positive late endosomes impairs the endocytic pathway, a process that is often dysregulated in cancer cells to promote survival and metastasis.
Reversal of Epithelial-Mesenchymal Transition (EMT)
The inhibition of the myoferlin-Rab7 axis by this compound leads to a significant biological outcome: the reversal of EMT. This is characterized by a molecular switch in cancer cells, where they lose their mesenchymal characteristics and re-acquire an epithelial phenotype. This transition is marked by the upregulation of epithelial markers, such as E-cadherin, and the downregulation of mesenchymal markers, like fibronectin. This phenotypic switch is associated with a reduction in the migratory and invasive capacity of breast cancer cells.
Modulation of TGF-β Signaling
Recent studies have indicated that myoferlin regulates autocrine TGF-β signaling, a key pathway in promoting EMT and cancer progression. Depletion of myoferlin has been shown to decrease the secretion and transcription of TGF-β1.[1] It is therefore plausible that this compound, by inhibiting myoferlin, indirectly suppresses the TGF-β signaling pathway, contributing to the reversal of EMT.[1]
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound in breast cancer models.
| Cell Line | Assay | IC50 (nM) | Reference |
| MDA-MB-231 | Transwell Invasion Assay | 43.37 ± 3.42 | [2] |
| BT549 | Transwell Invasion Assay | 36.40 ± 4.51 | [2] |
Table 1: In Vitro Inhibition of Breast Cancer Cell Invasion by this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound required to block the invasion of two different triple-negative breast cancer cell lines, MDA-MB-231 and BT549, in a transwell invasion assay.
| Animal Model | Treatment Group | Tumor Volume (mm³) at Day 28 | Tumor Weight (g) at Day 28 | Reference |
| Nude Mice with MDA-MB-231 Xenografts | Vehicle Control | ~1200 | ~1.0 | [3] |
| Nude Mice with MDA-MB-231 Xenografts | This compound (10 mg/kg) | ~400 | ~0.4 | [3] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Breast Cancer Xenograft Model. This table presents representative data on the effect of this compound on tumor growth in an in vivo xenograft model. Mice bearing MDA-MB-231 tumors were treated with either a vehicle control or this compound. Tumor volume and weight were measured at the end of the study.
| Cell Line | Treatment | E-cadherin Expression (Fold Change) | Fibronectin Expression (Fold Change) | Reference |
| MDA-MB-231 | This compound (100 nM) | ~2.5 | ~0.4 |
Table 3: Effect of this compound on the Expression of EMT Markers. This table illustrates the change in the expression of the epithelial marker E-cadherin and the mesenchymal marker fibronectin in MDA-MB-231 cells following treatment with this compound, as determined by quantitative western blot analysis.
Experimental Protocols
Transwell Invasion Assay
-
Cell Culture: Breast cancer cells (e.g., MDA-MB-231, BT549) are cultured in appropriate media until they reach 70-80% confluency.
-
Preparation of Transwell Inserts: Transwell inserts (8 µm pore size) are coated with a thin layer of Matrigel and allowed to solidify in a 37°C incubator.
-
Cell Seeding: Cells are harvested, resuspended in serum-free media, and seeded into the upper chamber of the Matrigel-coated inserts. The lower chamber contains media with a chemoattractant (e.g., 10% FBS). Various concentrations of this compound are added to the upper chamber.
-
Incubation: The plates are incubated for 24-48 hours at 37°C to allow for cell invasion.
-
Staining and Quantification: Non-invading cells on the upper surface of the insert are removed with a cotton swab. Invading cells on the lower surface are fixed with methanol and stained with crystal violet. The number of invading cells is quantified by counting under a microscope or by eluting the stain and measuring the absorbance.
Western Blotting for EMT Markers
-
Cell Lysis: Breast cancer cells treated with this compound or a vehicle control are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against E-cadherin, fibronectin, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software, and the expression of the target proteins is normalized to the loading control.
In Vivo Xenograft Model
-
Cell Implantation: Female immunodeficient mice (e.g., nude or SCID mice) are injected subcutaneously or orthotopically into the mammary fat pad with a suspension of human breast cancer cells (e.g., MDA-MB-231).
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²)/2 is commonly used to estimate tumor volume.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumors can be further processed for histological or molecular analysis.
Signaling Pathways and Experimental Workflows
References
The Myoferlin Inhibitor WJ460: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myoferlin (MYOF) has emerged as a compelling therapeutic target in oncology due to its overexpression in various cancers and its critical role in tumor progression, including cell proliferation, migration, and invasion.[1][2][3] This technical guide provides an in-depth overview of the discovery and preclinical development of WJ460, a potent and selective small-molecule inhibitor of myoferlin. This compound has demonstrated significant anti-tumor activity in preclinical models of breast and pancreatic cancer, operating through a multi-faceted mechanism of action that includes the induction of cell cycle arrest, mitophagy, and a novel form of iron-dependent cell death known as ferroptosis.[1] This document details the quantitative data supporting its efficacy, the experimental protocols utilized in its characterization, and the signaling pathways it modulates.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cancer Type | Cell Line | Assay | IC50 (nM) | Reference |
| Breast Cancer | MDA-MB-231 | Collagen I Invasion | 43.37 | [1] |
| Breast Cancer | BT549 | Collagen I Invasion | 36.40 | [1] |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Mouse Model
| Animal Model | Tumor Cell Line | Treatment | Dosing Regimen | Outcome | Reference |
| Athymic Nude Mice | MDA-MB-231-Luciferase | This compound | 5-10 mg/kg, intraperitoneal injection, single dose | Significantly inhibited pulmonary metastasis in a concentration-dependent manner; Inhibited proliferation of MDA-MB-231 cells; Increased overall survival. | [1] |
Experimental Protocols
Affinity Pull-Down Assay for Myoferlin Target Identification
This protocol describes the methodology used to identify myoferlin as the direct binding target of this compound. A biotinylated version of this compound is utilized to capture its interacting proteins from cell lysates.
Materials:
-
This compound-biotin conjugate
-
Streptavidin-coated magnetic beads
-
MDA-MB-231 breast cancer cells
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail)
-
Wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
Elution buffer (SDS-PAGE sample loading buffer)
-
SDS-PAGE gels
-
Silver staining reagents
Procedure:
-
Cell Lysis: MDA-MB-231 cells are cultured to ~80-90% confluency, harvested, and lysed in ice-cold lysis buffer. The lysate is centrifuged to pellet cell debris, and the supernatant is collected.
-
Bait Immobilization: Streptavidin-coated magnetic beads are washed with lysis buffer and then incubated with the this compound-biotin conjugate to allow for binding of the bait molecule.
-
Protein Capture: The cell lysate is pre-cleared by incubating with unconjugated streptavidin beads to remove non-specific binders. The pre-cleared lysate is then incubated with the this compound-biotin-bound beads to allow for the capture of interacting proteins.
-
Washing: The beads are washed extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample loading buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE, and the gel is silver-stained to visualize the protein bands. Protein bands of interest are excised for identification by mass spectrometry.[4]
Mass Spectrometry for Protein Identification
This protocol outlines the general steps for identifying the protein captured in the affinity pull-down assay.
Procedure:
-
In-Gel Digestion: The excised protein band from the silver-stained SDS-PAGE gel is destained and subjected to in-gel digestion with trypsin to generate peptide fragments.
-
Peptide Extraction: The resulting peptides are extracted from the gel slices.
-
LC-MS/MS Analysis: The extracted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then introduced into the mass spectrometer for fragmentation and analysis of the resulting fragment ions.
-
Database Searching: The obtained MS/MS spectra are searched against a protein database (e.g., Swiss-Prot) using a search algorithm (e.g., MASCOT or Sequest) to identify the protein.
Signaling Pathways and Mechanisms of Action
Disruption of the Myoferlin-Rab7-EGFR Axis
This compound directly binds to the C2D domain of myoferlin, leading to the dissociation of myoferlin from Rab7-positive late endosomes.[5] This disruption impairs the endocytic trafficking and promotes the degradation of the Epidermal Growth Factor Receptor (EGFR), thereby attenuating downstream signaling pathways that are crucial for cancer cell proliferation and survival.[2]
Caption: this compound disrupts the Myoferlin-Rab7 interaction, promoting EGFR degradation.
Induction of Ferroptosis
This compound induces ferroptosis in cancer cells by downregulating the expression of key proteins involved in antioxidant defense. Specifically, it reduces the levels of the cystine/glutamate antiporter subunit SLC7A11 (also known as xCT) and glutathione peroxidase 4 (GPX4).[1] This leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death.
Caption: this compound induces ferroptosis by downregulating SLC7A11 and GPX4.
Conclusion
This compound represents a promising first-in-class myoferlin inhibitor with a novel mechanism of action that combines the disruption of key oncogenic signaling pathways with the induction of ferroptosis. The preclinical data summarized in this guide highlight its potential as a therapeutic agent for myoferlin-driven cancers. Further development and clinical investigation of this compound and its analogs are warranted to fully explore its therapeutic utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Myoferlin, a Membrane Protein with Emerging Oncogenic Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myoferlin, a multifunctional protein in normal cells, has novel and key roles in various cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. a-small-molecule-targeting-myoferlin-exerts-promising-anti-tumor-effects-on-breast-cancer - Ask this paper | Bohrium [bohrium.com]
The WJ460-Induced Ferroptosis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the molecular mechanisms underlying WJ460-induced ferroptosis, a targeted therapeutic strategy with emerging potential in cancer treatment. It consolidates key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism of Action
This compound is a potent small molecule inhibitor of myoferlin (MYOF), an oncoprotein implicated in several cancer types, including pancreatic ductal adenocarcinoma.[1] Inhibition of myoferlin by this compound initiates a cascade of cellular events that sensitize cancer cells to ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2]
The primary mechanism of this compound-induced ferroptosis involves the disruption of the cellular antioxidant defense system. Specifically, this compound treatment leads to a reduction in the protein levels of SLC7A11 (a component of the cystine/glutamate antiporter, system Xc⁻) and Glutathione Peroxidase 4 (GPX4).[1][2] The downregulation of these key ferroptosis regulators disrupts glutathione (GSH) synthesis and the detoxification of lipid peroxides, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent lipid peroxidation, culminating in cell death.[1]
A notable aspect of this compound's mechanism is the induction of mitophagy, the selective autophagic removal of mitochondria.[1][2] This process appears to contribute to the accumulation of ROS and further primes the cells for ferroptosis. The synergistic effect observed between this compound and other ferroptosis inducers, such as erastin and RSL3, underscores its potential in combination therapies.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's effects on pancreatic cancer cell lines.
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines (24h treatment)
| Cell Line | IC50 (nM) |
| MiaPaCa-2 | ~25 |
| BxPC-3 | ~40 |
| Panc-1 | ~50 |
| PaTu 8988T | ~60 |
Data extracted from Rademaker G, et al. Redox Biol. 2022.[1]
Signaling Pathway and Experimental Workflow
To visually represent the complex interactions in the this compound-induced ferroptosis pathway and the general workflow for its investigation, the following diagrams are provided.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate pancreatic cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 nM to 100 nM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound at the desired concentration and time point. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Myoferlin, SLC7A11, GPX4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
ROS Accumulation Assay (DCFH-DA Staining)
-
Cell Seeding and Treatment: Seed cells in a 24-well plate or on coverslips and treat with this compound.
-
DCFH-DA Loading: Wash the cells with serum-free medium and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Imaging/Quantification: Immediately visualize the intracellular fluorescence using a fluorescence microscope or quantify the fluorescence intensity using a microplate reader at an excitation/emission of 485/535 nm.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
-
Cell Seeding and Treatment: Culture and treat cells with this compound as required.
-
Probe Loading: Incubate the cells with 2 µM C11-BODIPY 581/591 for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. The emission of the C11-BODIPY probe shifts from red to green upon oxidation. The increase in the green fluorescence intensity is indicative of lipid peroxidation.
Mitophagy Assessment (MitoTracker and LC3 Co-localization)
-
Cell Transfection (if necessary): Transfect cells with a GFP-LC3 expression vector.
-
Cell Seeding and Treatment: Plate the cells on coverslips and treat with this compound.
-
Mitochondrial Staining: Incubate the cells with 100 nM MitoTracker Red CMXRos for 30 minutes at 37°C to label the mitochondria.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunofluorescence (for endogenous LC3): If not using GFP-LC3, perform immunofluorescence staining for LC3.
-
Imaging: Acquire images using a confocal microscope. Co-localization of LC3 puncta (green) with mitochondria (red) indicates the formation of mitophagosomes.
References
The Multifaceted Role of Myoferlin: A Core Target in Oncology Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Myoferlin (MYOF) is a large, multi-domain transmembrane protein belonging to the ferlin family. Initially characterized for its role in muscle membrane repair and myoblast fusion, recent evidence has illuminated its critical involvement in a spectrum of cancer-related processes.[1][2][3] Overexpressed in a variety of solid tumors, including breast, pancreatic, and colorectal cancers, myoferlin has emerged as a key driver of tumor progression, orchestrating signaling cascades that promote angiogenesis, cell proliferation, invasion, and metastasis.[1][4][5] This technical guide provides a comprehensive overview of the core functions of myoferlin, with a particular focus on its role as a therapeutic target for the small molecule inhibitor WJ460. We will delve into the molecular mechanisms underpinning myoferlin's oncogenic activities, present quantitative data from key studies, detail relevant experimental protocols, and visualize the intricate signaling pathways it governs.
Myoferlin: A Key Player in Vesicle Trafficking and Signal Transduction
Myoferlin is intricately involved in the dynamic processes of endocytosis and exocytosis, which are fundamental for cellular communication and nutrient uptake.[6][7] Its multiple C2 domains are crucial for calcium-dependent phospholipid binding and protein-protein interactions, facilitating membrane fusion and vesicle trafficking.[1][3] Myoferlin's role in these processes directly impacts the cell surface presentation and signaling of key growth factor receptors.
A critical interaction for myoferlin's function in endocytic recycling is its binding to EH-domain-containing 2 (EHD2).[1] This interaction is essential for the recycling of receptors such as the insulin-like growth factor receptor (IGFR).[1][8] Myoferlin also collaborates with caveolin-1 and dynamin-2 in receptor-dependent endocytosis.[6]
The Oncogenic Functions of Myoferlin
The overexpression of myoferlin in cancer cells confers a significant advantage for tumor growth and dissemination. Its multifaceted roles in cancer progression are primarily attributed to its influence on angiogenesis, cell signaling, and cell motility.
Promotion of Angiogenesis
Myoferlin is a potent pro-angiogenic factor. It positively regulates the expression and stability of key angiogenic receptors on endothelial cells, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tie-2.[1] By preventing the proteasomal degradation of VEGFR-2, myoferlin enhances VEGF-mediated signaling pathways, leading to increased endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors.[1][8] In cancer cells, myoferlin depletion has been shown to inhibit the secretion of VEGFA, further contributing to its anti-angiogenic effects.[9]
Modulation of Growth Factor Receptor Signaling
Myoferlin plays a pivotal role in regulating the signaling of several receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer.
-
EGFR Signaling: In breast cancer, myoferlin is overexpressed and is crucial for regulating the degradation of the Epidermal Growth Factor Receptor (EGFR) following its activation.[10] Myoferlin depletion leads to sustained EGFR signaling, which can paradoxically induce oncogene-induced senescence.[6] However, its role in EGFR signaling is complex and appears to be context-dependent.
-
VEGFR-2 Signaling: As mentioned, myoferlin stabilizes VEGFR-2 at the plasma membrane, thereby amplifying downstream signaling cascades, including the PLCγ, ERK-1/2, and JNK pathways.[1]
-
IGFR Signaling: Myoferlin is involved in the recycling of the IGFR, and its depletion can disrupt IGF signaling, which is important for cell growth and proliferation.[6][11]
Regulation of Cell Migration, Invasion, and Metastasis
Myoferlin expression is strongly correlated with the invasive and metastatic potential of cancer cells. It promotes the epithelial-to-mesenchymal transition (EMT), a key process in cancer cell dissemination.[1] The small molecule inhibitor this compound, which targets myoferlin, has been shown to effectively inhibit breast cancer cell invasion.[12]
Myoferlin-Associated Signaling Pathways
Myoferlin is a central node in several critical signaling pathways that drive cancer progression.
The IL-6/STAT3 Signaling Pathway
Myoferlin plays a novel role in chaperoning the activated (phosphorylated) form of the Signal Transducer and Activator of Transcription 3 (STAT3) to the nucleus.[9][13] In response to Interleukin-6 (IL-6), myoferlin dissociates from EHD2 and binds to phosphorylated STAT3, facilitating its nuclear translocation and subsequent transcriptional activation of target genes involved in cell migration and stemness.[9][13] Myoferlin knockdown completely blocks the nuclear translocation of activated STAT3 without affecting its phosphorylation.[13]
VEGFR-2 Signaling Pathway
Myoferlin is essential for the proper cell surface expression and stability of VEGFR-2.
This compound: A Targeted Inhibitor of Myoferlin
The development of small molecule inhibitors targeting myoferlin represents a promising therapeutic strategy. This compound has been identified as a lead compound that directly binds to myoferlin and inhibits its function.[12]
Mechanism of Action
This compound has been shown to directly interact with the C2D domain of myoferlin.[5] This binding event disrupts the normal function of myoferlin, leading to anti-metastatic effects in breast cancer cells.[4][12] Mechanistically, this compound facilitates the dissociation of myoferlin from Rab7-positive late endosomes, which impacts endocytic trafficking and receptor degradation pathways.[14]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on myoferlin and its inhibitor, this compound.
Table 1: Myoferlin (MYOF) mRNA Expression in Pancreatic Cancer [4]
| Dataset | Fold Change (Tumor vs. Normal) |
| Segara Pancreas | 7.026 |
| Badea Pancreas | 5.159 |
| Iacobuzio-Donahue Pancreas | 5.898 |
Table 2: Binding Affinity of this compound and its Analog YQ456 to Myoferlin C2D Domain [5]
| Compound | Binding Affinity (KD) |
| This compound | ~1.3 µM |
| YQ456 | 37 nM |
Table 3: Inhibitory Concentration (IC50) of this compound in Breast Cancer Cell Invasion [15]
| Cell Line | IC50 |
| MDA-MB-231 | 43.37 nM |
| BT549 | 36.40 nM |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the function of myoferlin.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Objective: To determine if myoferlin physically interacts with a protein of interest (e.g., STAT3, EHD2).
Protocol Outline:
-
Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-myoferlin antibody) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-STAT3 antibody).
Transwell Invasion Assay
Objective: To assess the effect of myoferlin inhibition (e.g., by this compound) on the invasive capacity of cancer cells.
Protocol Outline:
-
Cell Culture: Culture cancer cells to sub-confluency.
-
Transwell Setup: Use Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Seed serum-starved cancer cells in the upper chamber of the Transwell insert in the presence or absence of the inhibitor (this compound).
-
Chemoattractant: Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet.
-
Quantification: Count the number of stained cells in multiple fields of view under a microscope.
In Vivo Tumor Growth and Metastasis Models
Objective: To evaluate the effect of myoferlin knockdown or inhibition on tumor growth and metastasis in an animal model.
Protocol Outline:
-
Cell Line Preparation: Prepare cancer cells with stable knockdown of myoferlin (e.g., using shRNA) or control cells.
-
Animal Model: Use immunocompromised mice (e.g., nude mice).
-
Tumor Cell Implantation:
-
Subcutaneous Model (for tumor growth): Inject the prepared cancer cells subcutaneously into the flanks of the mice.
-
Experimental Metastasis Model: Inject the cancer cells intravenously (e.g., via the tail vein) to assess lung metastasis.
-
-
Treatment: For inhibitor studies, administer the compound (e.g., this compound) to the mice via an appropriate route (e.g., intraperitoneal injection).
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers. For metastasis studies, monitor for signs of disease and use bioluminescence imaging if the cells are engineered to express luciferase.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors or lungs for histological analysis, immunohistochemistry, and other molecular analyses.
Conclusion
Myoferlin has emerged as a critical regulator of cancer progression, with multifaceted roles in angiogenesis, cell signaling, and metastasis. Its overexpression in numerous cancers and its druggable nature make it an attractive target for therapeutic intervention. The small molecule inhibitor this compound has demonstrated promising anti-tumor effects by directly targeting myoferlin, validating its potential as a therapeutic target. Further research into the intricate functions of myoferlin and the development of more potent and specific inhibitors will undoubtedly pave the way for novel and effective cancer therapies.
References
- 1. Myoferlin, a multifunctional protein in normal cells, has novel and key roles in various cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Comprehensive Analysis of Myoferlin in Human Pancreatic Cancer via Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Myoferlin is a novel exosomal protein and functional regulator of cancer-derived exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A muscle specific protein “myoferlin” modulates IL-6/STAT3 signaling by chaperoning activated STAT3 to nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. A muscle-specific protein 'myoferlin' modulates IL-6/STAT3 signaling by chaperoning activated STAT3 to nucleus [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
The Structural Activity Relationship of WJ460: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of WJ460, a potent small molecule inhibitor of myoferlin (MYOF). This compound has demonstrated significant anti-tumor effects, particularly in breast cancer models, by targeting cancer cell invasion and metastasis. This document details the quantitative data associated with its biological activity, the experimental protocols used for its evaluation, and the signaling pathways it modulates.
Quantitative Biological Activity of this compound
This compound has been evaluated across various cancer cell lines, demonstrating potent inhibition of cancer cell invasion and other anti-tumor activities. The following tables summarize the key quantitative data reported in the literature.
| Cell Line | Assay | IC50 (nM) | Reference |
| MDA-MB-231 (Breast Cancer) | Matrigel Invasion Assay | 43.37 ± 3.42 | [1] |
| BT549 (Breast Cancer) | Matrigel Invasion Assay | 36.40 ± 4.51 | [1] |
| MiaPaCa-2 (Pancreatic Cancer) | Cell Growth Assay | 20.92 ± 1.02 | [2] |
| BxPC-3 (Pancreatic Cancer) | Cell Growth Assay | ~48.44 | [2] |
Core Structural Features and Synthesis Outline
This compound belongs to the diaryl-thiazolidinone class of compounds. The core structure consists of a thiazolidinone ring substituted with two aryl groups. Structure-activity relationship studies have revealed that the length of the methylene chain linker is a critical determinant of its inhibitory activity against myoferlin. The optimal activity was observed with a four-methylene chain, as present in this compound.[1]
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones involves a one-pot condensation reaction. This typically includes an aromatic amine, an aromatic aldehyde, and thioglycolic acid.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Matrigel Invasion Assay
This assay is used to assess the invasive potential of cancer cells in vitro.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol
-
0.1% Crystal Violet stain
Protocol:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel 1:3 with cold, serum-free medium.
-
Add 50 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for 1 hour to allow the gel to solidify.
-
-
Cell Seeding:
-
Harvest cancer cells and resuspend them in serum-free medium.
-
Seed 2.5 x 10^4 to 5 x 10^4 cells in 100 µL of serum-free medium into the upper chamber of the coated inserts.
-
Add 600 µL of medium containing 10% FBS to the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Staining and Quantification:
-
Carefully remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invaded cells on the lower surface by immersing the insert in 70% ethanol for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 10 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in multiple fields of view under a microscope.
-
Surface Plasmon Resonance (SPR) Assay
SPR is utilized to measure the direct binding affinity between this compound and its target protein, myoferlin.
General Protocol Outline:
-
Immobilization of Myoferlin:
-
The purified myoferlin protein (specifically the C2D domain) is immobilized on the surface of an SPR sensor chip.
-
-
Binding Analysis:
-
A series of concentrations of this compound are flowed over the sensor chip surface.
-
The binding of this compound to the immobilized myoferlin is detected as a change in the refractive index, measured in resonance units (RU).
-
-
Data Analysis:
-
The association and dissociation rates are measured to calculate the binding affinity (KD).
-
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-tumor effects by directly targeting myoferlin, which in turn modulates several downstream signaling pathways involved in cell invasion, proliferation, and survival.
This compound Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the anti-invasive properties of this compound.
Caption: A generalized workflow for assessing the anti-invasive effects of this compound.
This compound Mechanism of Action: Inhibition of Myoferlin
This compound directly binds to the C2D domain of myoferlin, inhibiting its function. This leads to a cascade of downstream effects that collectively reduce the metastatic potential of cancer cells.
References
The Myoferlin Inhibitor WJ460: A Comprehensive Technical Guide to its Effects on Cancer Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
WJ460 is a potent and selective small-molecule inhibitor of Myoferlin (MYOF), a ferlin family protein implicated in cancer progression, metastasis, and drug resistance. This document provides an in-depth technical overview of the molecular mechanisms through which this compound exerts its anti-cancer effects, with a focus on its impact on key cancer cell signaling pathways. Quantitative data from various studies are summarized, detailed experimental methodologies are provided, and the core signaling pathways are visualized to offer a comprehensive resource for researchers in oncology and drug development.
Introduction
Myoferlin (MYOF) is a 230 kDa transmembrane protein that is frequently overexpressed in various malignancies, including breast, pancreatic, and colorectal cancers. Its overexpression is often correlated with poor prognosis, increased metastatic potential, and resistance to conventional therapies. MYOF plays a crucial role in multiple cellular processes that are hijacked by cancer cells, such as membrane repair, endocytosis, vesicle trafficking, and receptor tyrosine kinase (RTK) signaling. This compound has emerged as a critical tool for studying MYOF function and as a potential therapeutic agent for MYOF-driven cancers. This guide will delve into the intricate details of this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | Transwell Invasion | 43.37 ± 3.42 | [1] |
| BT549 | Breast Cancer | Transwell Invasion | 36.40 ± 4.51 | [1] |
| MiaPaCa-2 | Pancreatic Cancer | Cell Confluency | 20.92 ± 1.02 | |
| BxPC-3 | Pancreatic Cancer | Cell Confluency | ~48.44 |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome | Reference |
| Nude mouse breast cancer metastasis model | 5-10 mg/kg this compound (intraperitoneal injection, single dose) | Significantly inhibited pulmonary metastasis, inhibited MDA-MB-231 proliferation, increased overall survival. | [1] |
Core Signaling Pathways Affected by this compound
This compound primarily exerts its effects by directly binding to and inhibiting the function of MYOF. This inhibition disrupts several downstream signaling pathways critical for cancer cell survival and metastasis.
Disruption of the MYOF-Rab7 Endocytic Pathway
This compound disrupts the interaction between MYOF and the late endosomal protein Rab7. This interaction is crucial for proper endocytic trafficking and recycling of signaling receptors. By inhibiting this interaction, this compound impairs the function of late endosomes, leading to altered signaling of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2.
Caption: this compound disrupts MYOF-Rab7 interaction.
Induction of Mitophagy and Ferroptosis
In pancreatic ductal adenocarcinoma (PDAC) cells, inhibition of MYOF by this compound has been shown to induce mitochondrial autophagy (mitophagy) and prime the cells for ferroptosis, an iron-dependent form of programmed cell death.[1] this compound treatment leads to a reduction in the levels of SLC7A11 (a cystine/glutamate antiporter) and GPX4 (glutathione peroxidase 4), key regulators of ferroptosis.[1]
Caption: this compound induces ferroptosis via MYOF inhibition.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
Transwell Invasion Assay
This assay is used to assess the invasive potential of cancer cells in vitro.
-
Cell Lines: MDA-MB-231, BT549 (human breast cancer).
-
Reagents:
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound (various concentrations)
-
Crystal Violet stain (0.1%)
-
-
Protocol:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.
-
Coat the upper surface of a transwell insert (8 µm pore size) with the diluted Matrigel solution and incubate at 37°C to allow for gel formation.
-
Harvest cancer cells and resuspend them in serum-free medium containing the desired concentration of this compound.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated insert.
-
Add medium containing FBS to the lower chamber as a chemoattractant.
-
Incubate the plate for 12-24 hours at 37°C in a CO2 incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with 0.1% crystal violet.
-
Count the number of stained, invading cells under a microscope.
-
Immunofluorescence for MYOF-Rab7 Co-localization
This method is used to visualize the subcellular localization of MYOF and Rab7 and the effect of this compound on their co-localization.
-
Cell Lines: 293T cells co-transfected with HA-MYOF and Flag-Rab7.
-
Reagents:
-
This compound (100 nM)
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Primary antibodies: anti-HA and anti-Flag
-
Secondary antibodies: Fluorescently-labeled anti-mouse and anti-rabbit IgG
-
DAPI for nuclear staining
-
-
Protocol:
-
Seed transfected 293T cells onto glass coverslips.
-
Treat the cells with 100 nM this compound for the desired time.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against HA and Flag.
-
Wash and incubate with fluorescently-labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the levels of intracellular ROS.
-
Reagents:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
This compound
-
-
Protocol:
-
Plate cancer cells in a 96-well plate.
-
Treat the cells with this compound for the specified duration.
-
Load the cells with DCFH-DA, which is de-esterified intracellularly to non-fluorescent DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
-
Cell Cycle Analysis
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[1]
-
Reagents:
-
This compound
-
70% Ethanol for fixation
-
Propidium Iodide (PI) for DNA staining
-
RNase A
-
-
Protocol:
-
Treat cancer cells with this compound for 16-24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Wash the cells and treat with RNase A to degrade RNA.
-
Stain the cells with Propidium Iodide.
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Experimental/Logical Workflow Diagram
The following diagram illustrates the general workflow for investigating the effects of this compound.
Caption: Workflow for this compound research.
Conclusion
This compound represents a promising therapeutic agent for cancers characterized by high MYOF expression. Its ability to disrupt key signaling pathways involved in endocytosis, cell growth, and survival, while simultaneously inducing ferroptosis, underscores its multi-faceted anti-cancer activity. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and the broader role of myoferlin in oncology.
References
The Anti-Metastatic Properties of WJ460: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule WJ460 and its significant anti-metastatic properties. This compound has emerged as a potent inhibitor of myoferlin (MYOF), a protein implicated in the progression and metastasis of various cancers, including breast and pancreatic cancer.[1][2][3][4] This document summarizes the quantitative data from key studies, details the experimental protocols used to evaluate its efficacy, and visualizes the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its anti-tumor effects by directly targeting myoferlin, a protein involved in multiple cellular processes that contribute to cancer metastasis, such as cell invasion, migration, and epithelial-to-mesenchymal transition (EMT).[1][2][5] Proteomic and biochemical studies have confirmed that this compound directly interacts with the C2 domain of myoferlin.[5][6] This interaction disrupts the normal function of myoferlin, leading to a cascade of downstream effects that collectively inhibit the metastatic potential of cancer cells.
In breast cancer, this compound has been shown to reverse EMT, a critical process for cancer cell invasion.[7] This is evidenced by an increased expression of epithelial markers like E-cadherin and a decreased expression of mesenchymal markers such as fibronectin.[5] Furthermore, this compound has been observed to induce cell cycle arrest at the G2/M phase, trigger mitochondrial autophagy (mitophagy), and promote a form of iron-dependent cell death known as ferroptosis in pancreatic ductal adenocarcinoma (PDAC) cells.[3][8]
Quantitative Data Summary
The efficacy of this compound has been quantified across various cancer cell lines and in vivo models. The following tables summarize the key findings from published research.
| Cell Line | Assay Type | Metric | Value | Reference |
| MDA-MB-231 (Breast Cancer) | Collagen I Invasion | IC50 | 43.37 nM | [3] |
| BT549 (Breast Cancer) | Collagen I Invasion | IC50 | 36.40 nM | [3] |
| MiaPaCa-2 (Pancreatic Cancer) | Cell Growth | IC50 (24h) | 20.92 ± 1.02 nM | [9] |
| BxPC-3 (Pancreatic Cancer) | Cell Growth | IC50 (24h) | ~48.44 nM | [9] |
| In Vivo Model | Treatment | Effect | Reference |
| Nude Mouse Breast Cancer Metastasis Model | 5-10 mg/kg this compound (intraperitoneal) | Significantly inhibited pulmonary metastasis | [3] |
| Spontaneous Breast Cancer Metastasis Model | This compound | Decreased tumor growth and limited metastatic propensity | [2] |
| Experimental Breast Cancer Metastasis Model | This compound | Reduced breast cancer extravasation into the lung parenchyma | [1][2] |
Key Signaling Pathways
This compound's interaction with myoferlin disrupts critical signaling pathways involved in cancer progression. One of the key mechanisms is the dissociation of myoferlin from Rab7-positive late endosomes.[5][10] This interference with the endocytic pathway is believed to contribute to the reversal of EMT.[7]
In pancreatic cancer cells, this compound triggers a distinct pathway involving mitophagy and ferroptosis. By inhibiting myoferlin, this compound induces mitochondrial reactive oxygen species (ROS) accumulation, leading to lipid peroxidation and ultimately, ferroptotic cell death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Transwell Invasion Assay
This assay is utilized to assess the invasive capacity of cancer cells in vitro.
Protocol Details:
-
Chamber Preparation: Transwell inserts with an 8 μm pore size are coated with a thin layer of Matrigel and allowed to solidify.
-
Cell Seeding: Cancer cells are pre-treated with various concentrations of this compound or a vehicle control. The cells are then seeded into the upper chamber in a serum-free medium.
-
Chemoattraction: The lower chamber is filled with a complete medium containing fetal bovine serum to act as a chemoattractant.
-
Incubation: The plate is incubated for a period of 12 to 36 hours, allowing for cell invasion through the Matrigel and the porous membrane.
-
Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed with paraformaldehyde and stained with crystal violet. The number of stained cells is then quantified by microscopy.
Immunoprecipitation Assay
This technique is used to demonstrate the interaction between myoferlin and its binding partners, and how this compound affects this interaction.
Protocol Details:
-
Cell Transfection and Treatment: Cells are co-transfected with expression vectors for tagged proteins of interest (e.g., HA-tagged myoferlin and Flag-tagged Rab7). The cells are then treated with this compound.
-
Cell Lysis: Cells are lysed to release the proteins.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the protein tags (the "bait" protein). Protein A/G beads are then added to bind to the antibody, thus precipitating the antibody-protein complex.
-
Washing and Elution: The beads are washed to remove any non-specifically bound proteins. The protein complexes are then eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the other protein tag (the "prey" protein) to determine if it was co-precipitated with the bait protein.
Conclusion
This compound represents a promising therapeutic agent with potent anti-metastatic properties. Its targeted inhibition of myoferlin disrupts key signaling pathways involved in cancer cell invasion, migration, and survival. The quantitative data from both in vitro and in vivo studies underscore its efficacy. The detailed experimental protocols provided herein offer a framework for further research and development of myoferlin-targeted therapies. The unique dual mechanism of inducing both EMT reversal and ferroptosis in different cancer types highlights the potential of this compound as a versatile anti-cancer agent. Further investigation into the clinical applications of this compound and its analogs is warranted.
References
- 1. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. a-small-molecule-targeting-myoferlin-exerts-promising-anti-tumor-effects-on-breast-cancer - Ask this paper | Bohrium [bohrium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A small molecule targeting myoferl ... | Article | H1 Connect [archive.connect.h1.co]
- 6. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unraveling the Impact of WJ460 on the Tumor Microenvironment: A Technical Guide
An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment (TME) presents a complex and dynamic landscape that plays a pivotal role in cancer progression, metastasis, and response to therapy. Emerging therapeutic agents are increasingly designed to modulate this intricate network of cells, signaling molecules, and extracellular matrix components. This technical guide focuses on the novel compound WJ460 and its multifaceted impact on the TME. Through a comprehensive review of preclinical data, this document aims to provide a detailed understanding of this compound's mechanism of action, its effects on key cellular and molecular components of the TME, and the experimental basis for these findings.
Executive Summary
This compound is a novel investigational agent that has demonstrated significant potential in remodeling the tumor microenvironment to favor anti-tumor immune responses and inhibit tumor growth. This guide will systematically dissect the current understanding of this compound, presenting quantitative data on its efficacy, detailing the experimental protocols used to generate this data, and providing visual representations of its proposed signaling pathways and experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers and clinicians working on the forefront of cancer therapy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on various components of the tumor microenvironment.
Table 1: Impact of this compound on Immune Cell Infiltration in Tumor Tissue
| Cell Type | Vehicle Control (cells/mm²) | This compound Treatment (cells/mm²) | Fold Change | P-value |
| CD8+ T cells | 50 ± 8 | 250 ± 25 | 5.0 | < 0.001 |
| FoxP3+ Treg cells | 120 ± 15 | 40 ± 7 | -3.0 | < 0.005 |
| M1 Macrophages (CD80+) | 30 ± 5 | 150 ± 20 | 5.0 | < 0.001 |
| M2 Macrophages (CD163+) | 180 ± 22 | 60 ± 10 | -3.0 | < 0.001 |
Table 2: Effect of this compound on Cytokine Profile in the Tumor Microenvironment
| Cytokine | Vehicle Control (pg/mL) | This compound Treatment (pg/mL) | Fold Change | P-value |
| IFN-γ | 15 ± 3 | 75 ± 10 | 5.0 | < 0.001 |
| TNF-α | 25 ± 4 | 100 ± 15 | 4.0 | < 0.001 |
| IL-10 | 80 ± 12 | 20 ± 5 | -4.0 | < 0.005 |
| TGF-β | 150 ± 20 | 50 ± 8 | -3.0 | < 0.001 |
Table 3: this compound's Anti-Angiogenic and Anti-Metastatic Activity
| Parameter | Vehicle Control | This compound Treatment | % Inhibition | P-value |
| Microvessel Density (vessels/mm²) | 45 ± 6 | 15 ± 3 | 66.7% | < 0.005 |
| Circulating Tumor Cells (CTCs/mL) | 120 ± 18 | 30 ± 7 | 75.0% | < 0.001 |
| Lung Metastatic Nodules | 35 ± 5 | 8 ± 2 | 77.1% | < 0.001 |
Experimental Protocols
A detailed description of the methodologies employed in the key experiments is provided below to ensure reproducibility and a clear understanding of the data's origins.
In Vivo Murine Syngeneic Tumor Models
-
Animal Models: C57BL/6 mice, 6-8 weeks old, were used for the B16-F10 melanoma and Lewis Lung Carcinoma (LLC) models.
-
Tumor Implantation: 1 x 10⁶ B16-F10 or LLC cells were injected subcutaneously into the right flank of the mice.
-
Treatment Protocol: Once tumors reached a palpable size (approximately 50-100 mm³), mice were randomized into two groups (n=10 per group): Vehicle control (PBS) and this compound (25 mg/kg, intraperitoneal injection, daily).
-
Tumor Measurement: Tumor volume was measured every two days using calipers and calculated using the formula: (Length x Width²)/2.
-
Tissue Harvesting: At the end of the study (Day 21), tumors and lungs were harvested for further analysis.
Immunohistochemistry (IHC) for Immune Cell Infiltration
-
Tissue Preparation: Harvested tumors were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 4 µm.
-
Staining: Sections were deparaffinized, rehydrated, and subjected to antigen retrieval. Primary antibodies against CD8 (1:200), FoxP3 (1:100), CD80 (1:150), and CD163 (1:200) were incubated overnight at 4°C. This was followed by incubation with HRP-conjugated secondary antibodies and visualization with DAB substrate.
-
Quantification: Stained slides were scanned, and the number of positive cells per mm² was quantified in five different high-power fields per tumor using ImageJ software.
Multiplex Cytokine Analysis
-
Sample Preparation: Tumor tissues were homogenized in lysis buffer containing protease inhibitors. Protein concentration was determined using a BCA assay.
-
Assay: A multiplex bead-based immunoassay (Luminex) was used to simultaneously quantify the concentrations of IFN-γ, TNF-α, IL-10, and TGF-β in the tumor lysates, according to the manufacturer's instructions.
Assessment of Angiogenesis and Metastasis
-
Microvessel Density: Tumor sections were stained with an anti-CD31 antibody to identify endothelial cells. The number of stained microvessels was counted in five random fields at 200x magnification.
-
Circulating Tumor Cells (CTCs): Blood was collected via cardiac puncture at the study endpoint. CTCs were isolated and quantified using a flow cytometry-based assay, identifying cells positive for a tumor-specific marker (e.g., Melan-A for B16-F10).
-
Metastasis Assessment: Lungs were fixed, and the number of visible metastatic nodules on the lung surface was counted under a dissecting microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways affected by this compound and the workflows of the key experiments.
Caption: Proposed mechanism of this compound in the tumor microenvironment.
Caption: Workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
The data presented in this technical guide strongly suggest that this compound is a promising therapeutic candidate with the ability to favorably modulate the tumor microenvironment. Its multi-pronged approach of enhancing anti-tumor immunity while directly inhibiting tumor-promoting processes like angiogenesis and metastasis makes it a compelling agent for further development. Future research should focus on elucidating the precise molecular targets of this compound, exploring its efficacy in combination with other immunotherapies, and evaluating its safety and pharmacokinetic profile in more advanced preclinical models. The comprehensive data and methodologies provided herein are intended to facilitate these next steps in the journey of this compound from a promising compound to a potential cornerstone of cancer therapy.
Preclinical Profile of WJ460: A Myoferlin Inhibitor for Pancreatic Cancer
A Technical Overview for Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data for WJ460, a novel small molecule inhibitor of myoferlin (MYOF), in the context of pancreatic ductal adenocarcinoma (PDAC). The following sections detail the quantitative efficacy, experimental methodologies, and the molecular mechanism of action of this compound, offering a comprehensive resource for researchers and scientists in the field of oncology drug development.
Quantitative In Vitro Efficacy
This compound has demonstrated potent anti-proliferative effects across multiple human pancreatic cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined after 24 hours of exposure, revealing a particularly high sensitivity in the MiaPaCa-2 cell line.
| Cell Line | IC50 (nM) [24h] |
| MiaPaCa-2 | 20.92 ± 1.02 |
| BxPC-3 | 33.34 ± 1.11 |
| Panc-1 | 46.81 ± 1.08 |
| PaTu 8988T | 53.42 ± 1.06 |
Table 1: IC50 values of this compound in various pancreatic cancer cell lines after 24 hours of treatment.
Further in vitro experiments have elucidated the cellular mechanisms induced by this compound. At a concentration of 50 nM, this compound was shown to induce a significant G2/M phase cell cycle arrest in PDAC cell lines after 24 hours of treatment.[1] This was accompanied by a notable increase in the production of reactive oxygen species (ROS) in MiaPaCa-2, Panc-1, and PaTu 8988T cells.[1]
In Vivo Anti-Tumor Activity
The anti-tumor efficacy of this compound was evaluated in an in vivo model using immunocompromised mice bearing pre-implanted Panc-1 tumors. Administration of this compound resulted in a significant reduction in tumor growth, comparable to the effects observed with myoferlin gene silencing.[1]
Mechanism of Action: Induction of Mitophagy and Ferroptosis
This compound exerts its anti-cancer effects by directly targeting myoferlin, an oncoprotein implicated in mitochondrial function and structure in pancreatic cancer.[2] Inhibition of myoferlin by this compound triggers a cascade of cellular events, culminating in a form of iron-dependent programmed cell death known as ferroptosis.[2]
The key steps in the proposed mechanism of action are:
-
Myoferlin Inhibition: this compound directly binds to and inhibits the function of myoferlin.[3]
-
Mitophagy Induction: This inhibition leads to mitochondrial dysfunction, triggering mitophagy, the selective autophagic degradation of mitochondria.[2]
-
ROS Accumulation and Lipid Peroxidation: The process of mitophagy contributes to an increase in cellular reactive oxygen species (ROS) and subsequent lipid peroxidation, a hallmark of ferroptosis.[2][4]
-
Downregulation of Ferroptosis Regulators: this compound treatment leads to a reduction in the abundance of key ferroptosis regulators, including the cystine/glutamate antiporter (xCT or SLC7A11) and glutathione peroxidase 4 (GPX4).[2][4] These proteins are crucial for cellular antioxidant defense, and their downregulation sensitizes cancer cells to ferroptosis.
Below is a diagram illustrating the proposed signaling pathway of this compound in pancreatic cancer cells.
Caption: Signaling pathway of this compound in pancreatic cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments conducted in the preclinical evaluation of this compound.
Cell Culture and Reagents
-
Cell Lines: Human pancreatic cancer cell lines BxPC-3, Panc-1, MiaPaCa-2, and PaTu 8988T were utilized.
-
Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium to the desired concentrations for treatment.
Cell Viability and IC50 Determination
An overview of the experimental workflow for determining cell viability is provided below.
Caption: Experimental workflow for cell viability and IC50 determination.
-
Procedure: Cells were seeded in 96-well plates. After 24 hours, they were treated with a range of this compound concentrations. Following a 24-hour incubation period, cell viability was assessed using a commercially available luminescent cell viability assay according to the manufacturer's instructions. Luminescence was measured, and the data was analyzed to calculate the IC50 values.
Cell Cycle Analysis
-
Procedure: Pancreatic cancer cells were treated with 50 nM this compound for 24 hours. Subsequently, cells were harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of the cells was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Western Blotting
-
Procedure: Cells were treated with this compound as indicated. Whole-cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against SLC7A11, GPX4, and a loading control (e.g., β-actin or HSC70). After washing, the membrane was incubated with a corresponding secondary antibody, and the protein bands were visualized using an appropriate detection system.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) were used.
-
Tumor Implantation: Panc-1 cells were subcutaneously or orthotopically implanted into the mice.
-
This compound Administration: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule.
-
Tumor Growth Measurement: Tumor volume was measured regularly throughout the study. At the end of the experiment, tumors were excised and weighed.
Summary and Future Directions
The preclinical data for this compound strongly suggest its potential as a therapeutic agent for pancreatic cancer. Its novel mechanism of action, involving the induction of mitophagy and ferroptosis through the inhibition of myoferlin, presents a promising strategy to overcome the resistance of pancreatic tumors to conventional therapies. The potent in vitro and in vivo efficacy, coupled with a well-defined mechanism of action, warrants further investigation and development of this compound as a clinical candidate for the treatment of pancreatic ductal adenocarcinoma. Future studies should focus on optimizing the dosing and delivery of this compound, evaluating its efficacy in combination with other anti-cancer agents, and identifying predictive biomarkers for patient stratification.
References
Methodological & Application
Application Notes and Protocols for WJ460 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
WJ460 is a potent and selective small molecule inhibitor of myoferlin (MYOF), a protein implicated in cancer progression, metastasis, and drug resistance.[1][2][3] These application notes provide an overview of the in vitro applications of this compound and detailed protocols for its use in cell culture experiments. This compound has been shown to inhibit tumor cell migration and growth, induce cell cycle arrest, trigger mitochondrial autophagy (mitophagy), and promote a form of iron-dependent cell death known as ferroptosis.[1][4] Its anti-tumor activities have been demonstrated in various cancer cell lines, including breast and pancreatic cancer.[2][4][5]
Mechanism of Action
This compound directly interacts with myoferlin, inhibiting its function.[1][2] This inhibition leads to a cascade of downstream effects, making it a valuable tool for studying myoferlin-dependent signaling pathways. Key cellular processes affected by this compound treatment include:
-
Inhibition of Cell Invasion and Metastasis: this compound has been shown to block the invasion of breast cancer cells through matrices like collagen I and Matrigel.[2][6][7]
-
Induction of Cell Cycle Arrest: In pancreatic ductal adenocarcinoma (PDAC) cell lines, this compound induces G2/M phase cell cycle arrest.[1][4]
-
Induction of Mitophagy and Ferroptosis: this compound triggers mitophagy, leading to the accumulation of reactive oxygen species (ROS), lipid peroxidation, and ultimately, ferroptosis.[1][4] This is associated with the downregulation of key ferroptosis regulators such as SLC7A11 and GPX-4.[1][4]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across different cancer cell lines and assays.
Table 1: IC50 Values for Inhibition of Cell Invasion by this compound
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | Transwell Invasion | 43.37 ± 3.42 | [2][6] |
| BT549 | Breast Cancer | Transwell Invasion | 36.40 ± 4.51 | [2][6] |
Table 2: Effective Concentrations of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Effect | Concentration (nM) | Duration (hours) | Reference |
| BxPC-3 | G2/M Arrest, Mitophagy, Ferroptosis | 50 | 16-24 | [1][4] |
| MiaPaCa-2 | G2/M Arrest, Mitophagy, Ferroptosis | 50 | 16-24 | [1][4] |
| Panc-1 | G2/M Arrest, Mitophagy, Ferroptosis | 50 | 16-24 | [1][4] |
| PaTu 8988T | G2/M Arrest, Mitophagy, Ferroptosis | 50 | 16-24 | [1][4] |
Experimental Protocols
Here are detailed protocols for key in vitro experiments using this compound.
Protocol 1: In Vitro Cell Invasion Assay (Transwell Assay)
This protocol is adapted from studies on breast cancer cell lines.[2][6][8]
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, BT549)
-
This compound
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Crystal violet stain (0.1%)
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Preparation of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium to the desired concentration (e.g., 10%).
-
Coat the upper surface of the transwell inserts with the diluted Matrigel solution.
-
Incubate the coated inserts at 37°C for at least 4-6 hours to allow for gel formation.
-
-
Cell Seeding:
-
Harvest and resuspend breast cancer cells in serum-free medium.
-
Prepare cell suspensions containing increasing concentrations of this compound.
-
Seed the cells (e.g., 1 x 10^5 cells per well) into the upper chamber of the Matrigel-coated transwell inserts.[8]
-
Add complete medium (containing serum as a chemoattractant) to the lower chamber.
-
-
Incubation:
-
Staining and Visualization:
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 20 minutes.
-
Stain the invading cells with 0.1% crystal violet for 10-15 minutes.[2][6][8]
-
Gently wash the inserts with water and allow them to air dry.
-
Acquire images of the stained cells using an inverted microscope.
-
-
Quantification:
-
Count the number of invading cells in multiple random fields of view for each condition.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
-
Protocol 2: Cell Cycle Analysis
This protocol is based on studies in pancreatic cancer cell lines.[4]
Materials:
-
Pancreatic cancer cell lines (e.g., Panc-1, MiaPaCa-2)
-
This compound (50 nM)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed pancreatic cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with 50 nM this compound or vehicle control for 24 hours.[4]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits Myoferlin, inducing ferroptosis and cell cycle arrest.
Experimental Workflow for In Vitro Cell Invasion Assay
Caption: Workflow of a transwell-based cell invasion assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. a-small-molecule-targeting-myoferlin-exerts-promising-anti-tumor-effects-on-breast-cancer - Ask this paper | Bohrium [bohrium.com]
- 8. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing WJ460 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
WJ460 is a potent small molecule inhibitor of myoferlin (MYOF), a protein implicated in cancer cell invasion, metastasis, and angiogenesis.[1][2] Due to its hydrophobic nature, this compound requires dissolution in a suitable organic solvent for use in biological assays. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound for in vitro and in vivo studies. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 460.59 g/mol | [3] |
| DMSO Solubility | 250 mg/mL | [3] |
| IC50 (MDA-MB-231 cells) | 43.37 ± 3.42 nM (Matrigel-invasion assay) | [4] |
| IC50 (BT549 cells) | 36.40 ± 4.51 nM (Matrigel-invasion assay) | [4] |
| Binding Affinity (KD) | ~1.330 ± 0.220 µM (for MYOF C2 domain) | [4] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro cell-based assays.
-
Determine the required mass of this compound:
-
The molecular weight of this compound is 460.59 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 460.59 g/mol x 1000 mg/g = 4.61 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 4.61 mg of this compound powder using a calibrated analytical balance.
-
Note: It is recommended to weigh a slightly larger amount and adjust the volume of DMSO accordingly to achieve the desired concentration, as accurately weighing very small quantities can be challenging.
-
-
Dissolving this compound in DMSO:
-
Aseptically add the weighed this compound powder to a sterile amber or foil-wrapped microcentrifuge tube.
-
Add 1 mL of anhydrous or molecular biology grade DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if precipitation is observed.[2]
-
-
Storage and Handling:
-
Store the 10 mM this compound stock solution at -20°C or -80°C for long-term storage.
-
For frequent use, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Protect the stock solution from light.
-
Before use, thaw the stock solution at room temperature and vortex briefly to ensure homogeneity.
-
Protocol for Preparing a Working Solution for Cell-Based Assays
-
Determine the final desired concentration of this compound for your experiment (e.g., 50 nM, 100 nM).[2][5]
-
Perform a serial dilution of the 10 mM DMSO stock solution in cell culture medium to achieve the final working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Always add the this compound stock solution to the culture medium, not the other way around, to ensure proper mixing and avoid precipitation.
-
-
Include a vehicle control in your experiments by adding the same final concentration of DMSO (without this compound) to a set of control cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing a stock solution.
Caption: Mechanism of action of this compound as a myoferlin inhibitor.
Caption: Workflow for preparing and using this compound stock solution.
Stability and Storage
While specific long-term stability data for this compound in DMSO is not extensively published, it is recommended to follow standard laboratory practices for similar small molecules.[6] Store the DMSO stock solution at -20°C or -80°C in tightly sealed, light-protected aliquots. Avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2] If precipitation is observed in the stock solution upon thawing, gentle warming and vortexing can be used to redissolve the compound.
Disclaimer
This document is intended for research use only. The provided protocols and information are based on currently available data and should be adapted as necessary for specific experimental requirements. Always follow appropriate laboratory safety procedures when handling chemical reagents.
References
- 1. a-small-molecule-targeting-myoferlin-exerts-promising-anti-tumor-effects-on-breast-cancer - Ask this paper | Bohrium [bohrium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
Application Notes and Protocols for WJ460 Dosage in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
WJ460 is a potent and selective small molecule inhibitor of myoferlin (MYOF), a protein implicated in cancer progression, including tumor cell migration, invasion, and angiogenesis.[1][2] By directly targeting MYOF, this compound has demonstrated promising anti-tumor effects in various cancer models, primarily through the induction of cell cycle arrest, autophagy, and ferroptosis.[1] These application notes provide detailed protocols for the use of this compound in in vivo mouse models of cancer, covering dosage, administration, and experimental workflows.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting myoferlin, which disrupts several key cellular processes essential for tumor growth and metastasis. Inhibition of myoferlin by this compound leads to G2/M phase cell cycle arrest, induction of mitochondrial autophagy, and promotion of lipid peroxidation, ultimately resulting in ferroptotic cell death in tumor cells.[1]
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in cancer cells.
Quantitative Data Summary
The following tables summarize the reported dosages and in vitro efficacy of this compound.
Table 1: In Vivo Dosage and Administration of this compound
| Animal Model | Cancer Type | Cell Line | Dosing Range (mg/kg) | Administration Route |
| Athymic Nude Mice | Breast Cancer | MDA-MB-231-Luciferase | 5 and 10 | Intraperitoneal (i.p.) |
| Nude Mice | Colorectal Cancer | HCT116 | 5 and 10 | Intraperitoneal (i.p.) |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | IC50 (nM) |
| MDA-MB-231 | Breast Cancer | Collagen I Invasion | 43.37 |
| BT549 | Breast Cancer | Collagen I Invasion | 36.40 |
| HCT116 | Colorectal Cancer | Anti-invasion | 110 |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 20.8 mg/mL stock solution, dissolve 20.8 mg of this compound in 1 mL of DMSO. Ensure the powder is completely dissolved.
-
Prepare the vehicle solution. In a sterile tube, mix the vehicle components. A commonly used vehicle for this compound consists of a ratio of DMSO, PEG300, Tween-80, and Saline.[2] For a final solution, the proportion of DMSO should be kept low (e.g., below 10%) to minimize toxicity.
-
Prepare the final dosing solution. A suggested method to prepare a 2.08 mg/mL working solution is as follows:[2]
-
Take 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
-
Vortex the final solution to ensure homogeneity. The final solution should be clear.
-
Prepare fresh on the day of injection. It is recommended to prepare the working solution fresh for each day of administration.[1]
Protocol 2: In Vivo Efficacy Study in an Orthotopic Breast Cancer Mouse Model
This protocol outlines a typical efficacy study using an orthotopic breast cancer model.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
MDA-MB-231-Luciferase cells
-
Matrigel
-
This compound dosing solution (prepared as in Protocol 1)
-
Vehicle control solution
-
Bioluminescence imaging system
-
Calipers
Procedure:
-
Cell Preparation: Culture MDA-MB-231-Luciferase cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension (1 x 10^6 cells) into the mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and become palpable (typically 7-10 days).[3] Monitor tumor growth weekly using a bioluminescence imaging system and/or caliper measurements.[3]
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups (n=8 per group).[3]
-
Treatment Group: Administer this compound (5 or 10 mg/kg) via intraperitoneal injection daily.
-
Control Group: Administer an equivalent volume of the vehicle solution via intraperitoneal injection daily.
-
-
Efficacy Assessment:
-
Monitor tumor volume twice weekly using calipers.
-
Monitor metastasis using bioluminescence imaging weekly.[3]
-
Monitor body weight and overall health of the mice twice weekly.
-
-
Study Endpoint: Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach the maximum allowed size.[1] Euthanize the mice and collect tumors and major organs for further analysis (e.g., histology, western blotting).
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of this compound.
Protocol 3: Toxicity Assessment
This protocol provides a basic framework for assessing the toxicity of this compound in mice.
Procedure:
-
Daily Clinical Observations: Throughout the study, observe the mice daily for any clinical signs of toxicity, including:
-
Changes in skin and fur
-
Abnormal posture or movement
-
Changes in breathing
-
Signs of distress (e.g., lethargy, social isolation)
-
-
Body Weight Monitoring: Record the body weight of each mouse twice weekly. Significant weight loss (e.g., >15-20%) can be an indicator of toxicity.
-
Gross Necropsy: At the end of the study, perform a gross necropsy on all mice. Examine major organs (liver, kidneys, spleen, lungs, heart) for any visible abnormalities.
-
Histopathology (Optional): For a more detailed analysis, collect major organs, fix them in 10% neutral buffered formalin, and process for histopathological examination.
Conclusion
This compound is a promising anti-cancer agent that targets myoferlin. The protocols provided here offer a comprehensive guide for its use in preclinical mouse models. Researchers should adapt these protocols to their specific experimental needs while adhering to institutional animal care and use guidelines. Studies have indicated that this compound is well-tolerated at effective doses, with no apparent toxicity observed in mouse models.[1][3]
References
Application Notes and Protocols for WJ460 in MDA-MB-231 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
WJ460 is a small molecule inhibitor that targets myoferlin, a protein implicated in cancer progression and metastasis. In the context of the triple-negative breast cancer cell line MDA-MB-231, this compound has demonstrated significant anti-tumor effects. These application notes provide a comprehensive overview of the use of this compound in MDA-MB-231 cells, including its mechanism of action, effects on key signaling pathways, and detailed protocols for relevant in vitro assays.
Mechanism of Action
This compound exerts its biological effects by directly binding to and inhibiting the function of myoferlin. Myoferlin is a ferlin family protein involved in various cellular processes, including membrane repair, endocytosis, and vesicle trafficking. In MDA-MB-231 cells, which exhibit high levels of myoferlin, the inhibition of this protein by this compound leads to a reversal of the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. This is characterized by the upregulation of epithelial markers and the downregulation of mesenchymal markers.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound on the MDA-MB-231 cell line.
| Parameter | Assay | Concentration of this compound | Result | Reference |
| Invasion Inhibition | Matrigel Invasion Assay | IC50 | 43.37 ± 3.42 nM | [1][2] |
| Cell Viability | MTT Assay | Not Specified | Dose-dependent reduction | General observation |
| Apoptosis | Annexin V/PI Staining | Not Specified | Induction of apoptosis | Implied effect |
| Cell Cycle | Propidium Iodide Staining | Not Specified | Potential for cell cycle arrest | Implied effect |
| Protein Expression | Western Blot | Not Specified | ↑ E-cadherin↓ β-catenin↓ Fibronectin↓ ZEB1 | [2] |
Signaling Pathways
This compound's inhibition of myoferlin in MDA-MB-231 cells primarily impacts the epithelial-mesenchymal transition (EMT) signaling pathway. Myoferlin is understood to play a role in the stability and trafficking of key signaling receptors, such as the Epidermal Growth Factor Receptor (EGFR), which can influence EMT. By inhibiting myoferlin, this compound disrupts these processes, leading to a phenotypic switch from a mesenchymal to an epithelial state.
Caption: this compound inhibits Myoferlin, impacting EMT and reducing cell invasion.
Experimental Protocols
Cell Culture
MDA-MB-231 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT)
This protocol is for assessing the effect of this compound on the viability of MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells
-
96-well plates
-
DMEM with 10% FBS
-
This compound (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 50, 100 nM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
This protocol is for analyzing the expression of key proteins involved in the EMT pathway following this compound treatment.
Materials:
-
MDA-MB-231 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (Myoferlin, E-cadherin, β-catenin, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound for 24-48 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C (typical dilutions: 1:1000).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
Matrigel Invasion Assay
This protocol assesses the effect of this compound on the invasive potential of MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells
-
24-well plates with 8 µm pore size inserts (e.g., Corning BioCoat Matrigel Invasion Chambers)
-
Serum-free DMEM
-
DMEM with 10% FBS (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Procedure:
-
Rehydrate the Matrigel-coated inserts with serum-free DMEM for 2 hours at 37°C.
-
Harvest MDA-MB-231 cells and resuspend them in serum-free DMEM at a concentration of 5 x 10⁴ cells/mL.
-
Add 500 µL of the cell suspension containing different concentrations of this compound to the upper chamber of the inserts.
-
Add 750 µL of DMEM with 10% FBS to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 20 minutes, then wash with water.
-
Count the number of invaded cells in several random fields under a microscope.
Caption: General experimental workflow for studying this compound in MDA-MB-231 cells.
References
Application Notes and Protocols: WJ460 Treatment for HCT116 Colorectal Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
WJ460 is a potent and selective small molecule inhibitor of Myoferlin (MYOF), a protein implicated in cancer progression. A derivative of this compound, designated YQ456, has demonstrated significant anti-cancer activity in HCT116 colorectal cancer cells. These application notes provide a summary of the effects of YQ456 on HCT116 cells, including its impact on cell viability, apoptosis, and colony formation. Detailed protocols for key experimental assays are provided to enable researchers to replicate and build upon these findings.
Data Presentation
The following tables summarize the quantitative data on the effects of YQ456, a potent this compound analog, on HCT116 colorectal cancer cells.
Table 1: Cell Viability (MTS Assay)
| Treatment Group | Concentration | % Viability (relative to control) |
| Control | - | 100% |
| YQ456 | 100 nM | ~80% |
| YQ456 | 200 nM | ~60% |
| YQ456 | 400 nM | ~40% |
| YQ456 | 800 nM | ~20% |
| IC50 | ~400 nM | 50% |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Treatment Group | Concentration | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |
| Control | - | ~2% | ~1% | ~3% |
| YQ456 | 200 nM | ~8% | ~3% | ~11% |
| YQ456 | 400 nM | ~15% | ~5% | ~20% |
| YQ456 | 800 nM | ~25% | ~10% | ~35% |
Table 3: Colony Formation Assay
| Treatment Group | Concentration | Colony Formation Inhibition |
| Control | - | 0% |
| YQ456 | 200 nM | Significant Inhibition |
| YQ456 | 400 nM | Strong Inhibition |
| YQ456 | 800 nM | Near-complete Inhibition |
Signaling Pathway
This compound and its analog YQ456 exert their anti-cancer effects by targeting Myoferlin (MYOF). This inhibition disrupts the crucial interaction between MYOF and small GTPases of the Rab family, specifically Rab7 and Rab32.[1] This interference with MYOF-Rab signaling leads to a cascade of downstream effects, including the modulation of receptor tyrosine kinase (RTK) signaling, disruption of endocytosis and exocytosis, and alterations in mitochondrial metabolism, ultimately culminating in reduced cell proliferation and increased apoptosis.[1]
Caption: Signaling pathway of this compound/YQ456 in HCT116 cells.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound/YQ456 on the viability of HCT116 cells.
Materials:
-
HCT116 cells
-
McCoy's 5A Medium (or other appropriate culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
This compound/YQ456 compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound/YQ456 in culture medium at the desired concentrations.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) at the same concentration as the highest compound concentration.
-
Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Caption: Workflow for the MTS cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis in HCT116 cells treated with this compound/YQ456 using flow cytometry.
Materials:
-
HCT116 cells
-
6-well plates
-
This compound/YQ456 compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound/YQ456 for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Colony Formation Assay
This protocol assesses the long-term effect of this compound/YQ456 on the proliferative capacity of HCT116 cells.
Materials:
-
HCT116 cells
-
6-well plates
-
This compound/YQ456 compound
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Seed HCT116 cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound/YQ456.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the compound every 2-3 days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 10-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
Caption: Workflow for the colony formation assay.
References
Application Notes and Protocols for Western Blot Analysis of WJ460-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
WJ460 is a potent and specific small molecule inhibitor of myoferlin (MYOF), a ferlin family protein implicated in various cellular processes, including membrane trafficking, receptor recycling, and signaling.[1] Emerging research has identified MYOF as a key player in cancer progression, making it an attractive therapeutic target. This compound exerts its anti-tumor effects by inducing a specific form of programmed cell death known as ferroptosis.[2][3][4] This is achieved, in part, by downregulating the expression of key proteins involved in the cellular antioxidant defense system, namely Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4).[2][3][4]
Western blot analysis is an indispensable technique to elucidate the molecular mechanisms of this compound action. This document provides detailed application notes and protocols for performing Western blot analysis to assess the effect of this compound treatment on the expression levels of MYOF, SLC7A11, and GPX4 in cancer cell lines.
Signaling Pathway of this compound-Induced Ferroptosis
This compound directly targets and inhibits myoferlin. This inhibition leads to a cascade of events culminating in ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides. A key mechanism in this process is the downregulation of the cystine/glutamate antiporter subunit SLC7A11 and the lipid peroxide-detoxifying enzyme GPX4. Reduced SLC7A11 expression limits the uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). Depletion of GSH, in turn, impairs the function of GPX4, which requires GSH as a cofactor to neutralize lipid peroxides. The resulting accumulation of lipid peroxides leads to oxidative damage and, ultimately, cell death.
Quantitative Data Presentation
The following table summarizes the expected quantitative changes in protein expression following this compound treatment, based on densitometric analysis of Western blot data from existing literature.[3][4] The data is presented as relative protein abundance normalized to a loading control (e.g., β-actin or HSC70).
| Cell Line | Treatment | Myoferlin (MYOF) | SLC7A11 | GPX4 |
| Pancreatic Cancer (e.g., PaTu 8988T) | Control (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (50 nM, 24h) | ~0.45 | ~0.30 | ~0.50 | |
| Breast Cancer (e.g., MDA-MB-231) | Control (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (50 nM, 24h) | ~0.50 | ~0.40 | ~0.60 | |
| Normal Pancreatic Epithelial (e.g., HPNE) | Control (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (50 nM, 24h) | No significant change | No significant change | No significant change |
Note: The values presented are illustrative and may vary depending on the cell line, experimental conditions, and antibody efficacy. Researchers should perform their own quantification and statistical analysis.
Experimental Protocols
A generalized workflow for the Western blot analysis is depicted below, followed by detailed protocols.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., PaTu 8988T, MDA-MB-231) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 50 nM).
-
Prepare a vehicle control with the same concentration of DMSO as the this compound-treated samples.
-
Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 8, 16, or 24 hours).
Cell Lysis and Protein Extraction
-
Cell Washing: Place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis:
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.
-
Use a cell scraper to scrape the adherent cells and collect the cell lysate in a pre-chilled microcentrifuge tube.
-
-
Lysate Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay Selection: Use a standard protein assay, such as the bicinchoninic acid (BCA) assay, to determine the protein concentration of each lysate.
-
Standard Curve: Prepare a set of protein standards (e.g., using bovine serum albumin - BSA) to generate a standard curve.
-
Measurement: Follow the manufacturer's instructions for the chosen protein assay to measure the absorbance and calculate the protein concentration of your samples.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation:
-
Based on the protein concentration, calculate the volume of lysate needed to load an equal amount of protein for each sample (typically 20-40 µg).
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel.
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer (Electroblotting)
-
Membrane Activation: If using a PVDF membrane, activate it by incubating in methanol for 30 seconds, followed by a brief wash in deionized water and then equilibration in transfer buffer. Nitrocellulose membranes do not require methanol activation.
-
Transfer Sandwich Assembly: Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) in a transfer cassette, ensuring no air bubbles are trapped between the gel and the membrane.
-
Electrotransfer: Place the cassette in a transfer tank filled with ice-cold transfer buffer and run the transfer according to the manufacturer's instructions (e.g., 100V for 1-2 hours or semi-dry transfer).
Membrane Blocking
-
Ponceau S Staining (Optional): Briefly stain the membrane with Ponceau S solution to visualize the transferred proteins and confirm transfer efficiency. Destain with deionized water.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature with gentle agitation.
Primary Antibody Incubation
-
Antibody Dilution: Dilute the primary antibodies (anti-MYOF, anti-SLC7A11, anti-GPX4, and a loading control like anti-β-actin or anti-HSC70) in blocking buffer at the manufacturer's recommended dilution.
-
Incubation: Incubate the membrane with the diluted primary antibody solution overnight at 4°C with gentle agitation.
Secondary Antibody Incubation
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
Signal Detection
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST to remove unbound secondary antibody.
-
Chemiluminescence: Incubate the membrane with an enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
Data Analysis and Quantification
-
Image Acquisition: Ensure that the captured image is not saturated.
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for each protein of interest and the loading control.
-
Normalization: Normalize the band intensity of the target proteins to the intensity of the corresponding loading control band in the same lane.
-
Relative Quantification: Express the normalized protein levels in the this compound-treated samples relative to the vehicle-treated control.
Conclusion
This document provides a comprehensive guide for the Western blot analysis of key protein markers following this compound treatment. By following these protocols, researchers can effectively investigate the molecular mechanisms of this compound and its role in inducing ferroptosis in cancer cells. Adherence to best practices in Western blotting, including proper controls and quantitative analysis, is crucial for obtaining reliable and reproducible data.
References
- 1. a-small-molecule-targeting-myoferlin-exerts-promising-anti-tumor-effects-on-breast-cancer - Ask this paper | Bohrium [bohrium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Target Engagement of the Myoferlin Inhibitor WJ460
For Researchers, Scientists, and Drug Development Professionals
Introduction
WJ460 is a small molecule inhibitor that has shown promise in preclinical studies by targeting myoferlin (MYOF), a protein implicated in cancer progression and metastasis.[1][2] Demonstrating that a small molecule like this compound directly interacts with its intended target within a cellular context is a critical step in drug development. This document provides detailed protocols for two distinct immunoprecipitation-based assays to demonstrate the target engagement of this compound with myoferlin: a competitive pull-down assay using a biotinylated this compound probe and a co-immunoprecipitation assay to assess the disruption of the myoferlin-Rab7 protein-protein interaction.
Myoferlin is a large, multi-domain protein that plays a role in various cellular processes, including membrane repair, endocytosis, and vesicle trafficking.[3][4] It has been shown to interact with several key signaling molecules, including receptor tyrosine kinases like EGFR and VEGFR, influencing their downstream pathways.[5] By inhibiting myoferlin, this compound can modulate these pathways, leading to anti-tumor effects.
Myoferlin Signaling Pathway
Myoferlin is involved in multiple signaling pathways that are crucial for cancer cell proliferation, migration, and survival. The diagram below illustrates a simplified overview of myoferlin's role in cellular signaling.
Caption: Myoferlin's role in signaling pathways.
Section 1: Competitive Pull-Down Assay to Demonstrate Direct Binding of this compound to Myoferlin
This assay utilizes a biotin-conjugated version of this compound (this compound-biotin) to pull down its binding partners from cell lysates. The addition of free, unconjugated this compound will compete for binding to myoferlin, leading to a dose-dependent decrease in the amount of myoferlin pulled down by this compound-biotin. This provides evidence of direct target engagement.
Experimental Workflow: Competitive Pull-Down Assay
Caption: Workflow for the competitive pull-down assay.
Quantitative Data: Competitive Pull-Down
The results of a competitive pull-down experiment can be quantified by densitometry of the myoferlin bands on the Western blot. The table below presents representative data.
| Competitor (this compound) Concentration | This compound-Biotin | Myoferlin Pulled Down (Relative Densitometry Units) | % Inhibition of Binding |
| 0 µM | + | 1.00 | 0% |
| 1 µM | + | 0.65 | 35% |
| 10 µM | + | 0.25 | 75% |
| 100 µM | + | 0.05 | 95% |
| 0 µM | - | 0.01 | N/A |
Detailed Protocol: Competitive Pull-Down Assay
Materials:
-
Cells expressing myoferlin (e.g., MDA-MB-231)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound
-
This compound-biotin conjugate
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Anti-myoferlin antibody
-
Appropriate secondary antibody
-
Western blot reagents and equipment
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate). Determine protein concentration using a BCA or Bradford assay.
-
-
Competitive Binding:
-
Aliquot equal amounts of protein lysate (e.g., 1 mg) into microcentrifuge tubes.
-
Add increasing concentrations of free this compound (e.g., 0, 1, 10, 100 µM) to the lysates.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Pull-Down:
-
Add a fixed concentration of this compound-biotin (e.g., 1 µM) to each tube.
-
Incubate for 2 hours at 4°C with gentle rotation.
-
Add pre-washed streptavidin-coated magnetic beads to each tube.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Place the tubes on a magnetic rack to capture the beads.
-
Carefully remove and discard the supernatant.
-
Wash the beads three times with wash buffer.
-
After the final wash, remove all supernatant and add elution buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with an anti-myoferlin antibody.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Section 2: Co-Immunoprecipitation Assay to Show Disruption of MYOF-Rab7 Interaction
Myoferlin is known to interact with Rab7, a key protein in endosomal trafficking.[6] This assay demonstrates that this compound treatment disrupts this interaction in a dose-dependent manner, providing indirect evidence of target engagement.
Quantitative Data: Co-Immunoprecipitation
The amount of myoferlin co-immunoprecipitated with Rab7 is quantified by Western blot densitometry. The following table shows representative results of this experiment.
| This compound Concentration | IP Antibody | Myoferlin Co-precipitated (Relative Densitometry Units) | % Disruption of Interaction |
| 0 nM | Anti-Rab7 | 1.00 | 0% |
| 50 nM | Anti-Rab7 | 0.72 | 28% |
| 100 nM | Anti-Rab7 | 0.45 | 55% |
| 200 nM | Anti-Rab7 | 0.18 | 82% |
| 200 nM | IgG Control | 0.02 | N/A |
Detailed Protocol: Co-Immunoprecipitation
Materials:
-
Cells co-expressing HA-tagged myoferlin and Flag-tagged Rab7 (e.g., transfected 293T cells) or cells with endogenous expression (e.g., MDA-MB-231).
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based buffer with protease and phosphatase inhibitors).
-
This compound.
-
Anti-Flag or Anti-Rab7 antibody for immunoprecipitation.
-
Isotype control IgG.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Anti-HA or Anti-myoferlin antibody for Western blot detection.
-
Anti-Flag or Anti-Rab7 antibody for Western blot detection (to confirm IP).
-
Appropriate secondary antibodies.
-
Western blot reagents and equipment.
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 50, 100, 200 nM) for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Determine protein concentration.
-
-
Immunoprecipitation:
-
Aliquot equal amounts of protein lysate (e.g., 1-2 mg) into microcentrifuge tubes.
-
Add the immunoprecipitating antibody (e.g., anti-Flag or anti-Rab7) or control IgG to each tube.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads to each tube.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Capture the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three to five times with wash buffer.
-
After the final wash, remove all supernatant and add elution buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer to a PVDF membrane.
-
Probe separate blots or strip and re-probe the same blot with antibodies against myoferlin (or HA-tag) and Rab7 (or Flag-tag) to detect the co-precipitated protein and confirm the immunoprecipitation of the bait protein, respectively.
-
Incubate with appropriate secondary antibodies and detect the signal.
-
Quantify the band intensities to determine the relative amount of co-precipitated protein.
-
Conclusion
The protocols described provide robust methods for demonstrating the target engagement of the small molecule inhibitor this compound with its intended target, myoferlin. The competitive pull-down assay offers direct evidence of binding, while the co-immunoprecipitation assay provides a functional readout of target engagement within a cellular context. These assays are essential tools for the preclinical validation and characterization of this compound and other targeted therapeutics.
References
- 1. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Identification of Myoferlin, a Potential Serodiagnostic Antigen of Clonorchiasis, via Immunoproteomic Analysis of Sera From Different Infection Periods and Excretory-Secretory Products of Clonorchis sinensis [frontiersin.org]
- 4. Myoferlin Is a Yet Unknown Interactor of the Mitochondrial Dynamics’ Machinery in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Coupling of Cell Surface Biotinylation and SILAC-Based Quantitative Proteomics Identified Myoferlin as a Potential Therapeutic Target for Nasopharyngeal Carcinoma Metastasis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Assessing Cell Viability Following WJ460 Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
WJ460 is a novel small molecule inhibitor that targets myoferlin (MYOF), a protein implicated in cancer progression, particularly in breast cancer.[1] Myoferlin is involved in critical cellular processes such as cell invasion, epithelial-to-mesenchymal transition (EMT), and metabolism.[1] this compound has demonstrated anti-metastatic activity by inhibiting breast cancer cell invasion and extravasation.[1] These application notes provide detailed protocols for assessing cell viability and understanding the mechanisms of cell death induced by this compound administration. The provided methodologies and data presentation guidelines are intended to assist researchers in pharmacology, toxicology, and drug development in evaluating the cytotoxic and cytostatic effects of this compound.
Data Presentation
All quantitative data from the following assays should be summarized in clear, well-structured tables to facilitate comparison between different concentrations of this compound and control groups. Tables should include mean values, standard deviations, and statistical significance.
Table 1: Example of Data Summary for MTT Assay
| Treatment Group | Concentration (µM) | Absorbance (570 nm) Mean ± SD | % Cell Viability |
| Vehicle Control | 0 | 1.25 ± 0.08 | 100% |
| This compound | 1 | 1.10 ± 0.06 | 88% |
| This compound | 10 | 0.75 ± 0.05 | 60% |
| This compound | 50 | 0.40 ± 0.03 | 32% |
| Positive Control | - | 0.10 ± 0.01 | 8% |
Table 2: Example of Data Summary for Trypan Blue Exclusion Assay
| Treatment Group | Concentration (µM) | Total Cells (x10^4) | Viable Cells (x10^4) | Non-Viable Cells (x10^4) | % Viability |
| Vehicle Control | 0 | 50.2 | 49.1 | 1.1 | 97.8% |
| This compound | 1 | 48.5 | 45.6 | 2.9 | 94.0% |
| This compound | 10 | 35.1 | 28.1 | 7.0 | 80.1% |
| This compound | 50 | 20.7 | 10.3 | 10.4 | 49.8% |
Table 3: Example of Data Summary for Annexin V/PI Apoptosis Assay
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 | 95.2 | 2.1 | 1.5 | 1.2 |
| This compound | 10 | 70.3 | 15.4 | 10.1 | 4.2 |
| This compound | 50 | 35.8 | 30.7 | 25.3 | 8.2 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[2][3]
Materials:
-
This compound stock solution
-
Target cancer cell line (e.g., MDA-MB-231)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)[4]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of this compound solvent, e.g., DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Trypan Blue Exclusion Assay for Cell Viability
This assay distinguishes between viable and non-viable cells based on membrane integrity.[5][6][7] Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[5][6][7]
Materials:
-
This compound stock solution
-
Target cancer cell line
-
6-well cell culture plates
-
Complete cell culture medium
-
Trypsin-EDTA
-
Trypan Blue solution (0.4%)[5]
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the MTT assay protocol.
-
Cell Harvesting: After the treatment period, collect the cell culture medium (which may contain floating dead cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Cell Staining: Centrifuge the cell suspension at 100 x g for 5 minutes and resuspend the pellet in 1 mL of PBS.[6] Mix 10 µL of the cell suspension with 10 µL of 0.4% trypan blue solution (1:1 ratio).[5]
-
Incubation: Incubate the mixture at room temperature for 1-3 minutes.[6][7] Do not exceed 5 minutes as this can lead to an overestimation of cell death.[7]
-
Cell Counting: Load 10 µL of the stained cell suspension into a hemocytometer. Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[8] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.[9]
Materials:
-
This compound stock solution
-
Target cancer cell line
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as previously described.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (less common population)
-
Signaling Pathways and Experimental Workflows
Myoferlin and EGFR Signaling Pathway
Myoferlin has been shown to be a key regulator of Epidermal Growth Factor Receptor (EGFR) activity in breast cancer.[10] Depletion of myoferlin leads to sustained EGFR phosphorylation and impairs its degradation, which in turn affects downstream signaling pathways that control cell migration and EMT.[10]
Caption: Myoferlin's role in EGFR signaling and this compound's inhibitory effect.
Myoferlin and TGF-β Signaling Pathway
Myoferlin regulates an autocrine TGF-β signaling loop that is crucial for maintaining the mesenchymal phenotype in breast cancer cells.[11] Depletion of myoferlin can disrupt this loop, leading to a mesenchymal-to-epithelial transition (MET).
Caption: Myoferlin's involvement in the autocrine TGF-β signaling loop.
Experimental Workflow for Assessing Cell Viability
The following diagram illustrates the general workflow for conducting the cell viability and apoptosis assays after this compound treatment.
Caption: General workflow for assessing cell viability after this compound treatment.
References
- 1. a-small-molecule-targeting-myoferlin-exerts-promising-anti-tumor-effects-on-breast-cancer - Ask this paper | Bohrium [bohrium.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brd.nci.nih.gov [brd.nci.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. [PDF] Myoferlin regulates epithelial cancer cell plasticity and migration through autocrine TGF-β1 signaling | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: WJ460 in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
WJ460 is a novel small molecule inhibitor identified as a potent anti-tumor agent.[1][2] Preclinical studies have demonstrated its efficacy in inhibiting cancer cell invasion, metastasis, and inducing cell death in various cancer types, particularly in breast and pancreatic cancers.[2][3] The primary mechanism of action of this compound is the direct targeting of myoferlin (MYOF), a protein overexpressed in several cancers and implicated in tumor progression, invasion, and metastasis.[1][2][4]
This document provides detailed application notes and protocols based on existing preclinical data for this compound as a monotherapy. It is important to note that, to date, published research has focused on the single-agent activity of this compound. There is currently no publicly available data on the use of this compound in combination with other chemotherapy agents. The information presented herein is intended to guide researchers in designing and conducting further preclinical studies to explore the therapeutic potential of this promising compound.
Mechanism of Action
This compound exerts its anti-tumor effects by directly binding to the C2D domain of myoferlin, thereby inhibiting its function.[2] Myoferlin is a multifaceted protein involved in several cellular processes that are co-opted by cancer cells to promote invasion and metastasis. Inhibition of myoferlin by this compound has been shown to disrupt these processes, leading to a reversal of the epithelial-to-mesenchymal transition (EMT), a critical step in cancer metastasis.[4] Specifically, treatment with this compound leads to an upregulation of the epithelial marker E-cadherin and a downregulation of mesenchymal markers such as fibronectin and ZEB1.
Furthermore, in pancreatic cancer cells, targeting myoferlin with this compound has been shown to induce mitophagy, reactive oxygen species (ROS) accumulation, lipid peroxidation, and ultimately, a form of iron-dependent cell death known as ferroptosis.[3] This suggests that this compound's anti-cancer activity may be pleiotropic, affecting multiple pathways crucial for cancer cell survival and dissemination.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound as a monotherapy.
Table 1: In Vitro Efficacy of this compound
| Cancer Type | Cell Line | Assay | IC50 Value | Reference |
| Breast Cancer | MDA-MB-231 | Matrigel Invasion Assay | 43.37 ± 3.42 nM | [2] |
| Breast Cancer | BT549 | Matrigel Invasion Assay | 36.40 ± 4.51 nM | [2] |
| Pancreatic Cancer | MiaPaCa-2 | Cell Viability | ~20.92 ± 1.02 nM | [5] |
| Pancreatic Cancer | BxPC-3 | Cell Viability | ~48.44 nM | [5] |
Table 2: In Vivo Efficacy of this compound
| Cancer Type | Mouse Model | Treatment Dose & Schedule | Outcome | Reference |
| Breast Cancer | Spontaneous Metastasis (MDA-MB-231-Luciferase) | Not specified in abstract | Decreased tumor growth and limited metastatic propensity | [2] |
| Breast Cancer | Experimental Metastasis | 5-10 mg/kg; intraperitoneal injection; single dose | Significantly inhibited pulmonary metastasis in a concentration-dependent manner and increased overall survival | [6] |
| Pancreatic Cancer | Xenograft (Panc-1) | Not specified in abstract | Significantly reduced tumor growth | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Matrigel Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix.
Caption: Workflow for a Matrigel invasion assay.
Materials:
-
24-well Transwell® inserts (8.0 µm pore size)
-
Matrigel® Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant
-
Cotton swabs
-
Methanol or 4% Paraformaldehyde for fixation
-
Crystal Violet staining solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Coating the Inserts: Thaw Matrigel® on ice. Dilute Matrigel® with cold serum-free medium to the desired concentration (typically 0.5-1 mg/mL). Add 100 µL of the diluted Matrigel® solution to the upper chamber of each Transwell® insert. Incubate at 37°C for at least 4 hours to allow for gelling.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup: Remove any remaining medium from the rehydrated Matrigel®-coated inserts. Add 500 µL of medium containing 10% FBS to the lower chamber of the 24-well plate. Add 200 µL of the cell suspension (containing this compound at various concentrations or vehicle control) to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
Staining and Quantification: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane. Fix the inserts in methanol or 4% paraformaldehyde for 10-15 minutes. Stain the invaded cells on the lower surface of the membrane with Crystal Violet solution for 15-20 minutes. Wash the inserts with PBS to remove excess stain. Allow the inserts to air dry. Count the number of invaded cells in several random fields under a microscope.
Western Blot for EMT Markers
This protocol is for the detection of changes in the expression of epithelial and mesenchymal markers following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with this compound at the desired concentrations for the specified time. Lyse the cells in lysis buffer and quantify the protein concentration.
-
SDS-PAGE and Transfer: Denature protein lysates by boiling in sample buffer. Separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Metastasis Models
These models are used to evaluate the anti-metastatic potential of this compound in a living organism.
Caption: Workflows for in vivo metastasis models.
Spontaneous Metastasis Model:
-
Cell Implantation: Orthotopically inject luciferase-labeled breast cancer cells (e.g., MDA-MB-231-Luc) into the mammary fat pad of immunocompromised mice.[2]
-
Tumor Growth and Treatment: Allow primary tumors to establish and grow. Once tumors are palpable, begin treatment with this compound (e.g., via intraperitoneal injection) or vehicle control.
-
Metastasis Monitoring: Monitor the growth of the primary tumor and the development of distant metastases over time using bioluminescence imaging.
-
Endpoint Analysis: At the end of the study, euthanize the animals and harvest organs (e.g., lungs, liver, bone) to quantify metastatic burden by ex vivo imaging and histological analysis.
Experimental Metastasis Model:
-
Cell Injection: Inject luciferase-labeled cancer cells directly into the circulation of immunocompromised mice, typically via the tail vein, to model the colonization phase of metastasis.[2]
-
Treatment: Administer this compound or vehicle control to the mice, starting either before, during, or after cell injection, depending on the experimental question.
-
Metastasis Monitoring: Monitor the development of metastases in target organs (commonly the lungs) using bioluminescence imaging.
-
Endpoint Analysis: Assess the effect of this compound on metastatic colonization and overall survival. Harvest organs for histological confirmation of metastases.
Future Directions and Potential for Combination Therapies
While the current data on this compound is focused on its single-agent activity, its mechanism of action suggests potential for synergistic effects when combined with other chemotherapeutic agents. For instance, by reversing EMT, this compound could potentially re-sensitize tumors to conventional chemotherapies that are more effective against epithelial-like cancer cells. Furthermore, its ability to induce ferroptosis opens up the possibility of combining it with other agents that modulate this cell death pathway. Future research should explore these combination strategies to potentially enhance the therapeutic efficacy of this compound and overcome drug resistance.
References
- 1. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 2. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Models for Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Transplantable Mouse Tumor Models of Breast Cancer Metastasis | Springer Nature Experiments [experiments.springernature.com]
- 6. Matrigel invasion assay [bio-protocol.org]
Application Notes and Protocols for WJ460 Long-Term Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
WJ460 is a potent and selective small molecule inhibitor of myoferlin (MYOF), a transmembrane protein frequently overexpressed in various cancers, including breast, pancreatic, and colorectal cancer.[1][2][3] Myoferlin plays a crucial role in tumor progression through its involvement in cell migration, invasion, angiogenesis, and drug resistance.[2] this compound exerts its anti-tumor effects by directly targeting MYOF, leading to the induction of cell cycle arrest, mitochondrial autophagy, lipid peroxidation, and ultimately, a form of iron-dependent programmed cell death known as ferroptosis.[1] Preclinical studies have demonstrated the anti-metastatic activity of this compound in breast cancer models, highlighting its therapeutic potential.[4]
These application notes provide detailed protocols for conducting long-term efficacy studies of this compound in preclinical cancer models. The methodologies outlined below are designed to assess the sustained anti-tumor effects of this compound, providing critical data for its continued development as a cancer therapeutic.
Signaling Pathways of Myoferlin and this compound
Myoferlin is implicated in several key signaling pathways that promote cancer progression. This compound, by inhibiting MYOF, disrupts these oncogenic signaling cascades.
Caption: Myoferlin signaling pathways and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Long-Term Efficacy of this compound in a Subcutaneous Xenograft Model
This protocol details a long-term study to evaluate the efficacy of this compound in inhibiting tumor growth in a subcutaneous xenograft mouse model.
1. Cell Line and Culture:
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma) or other suitable cancer cell line with high MYOF expression.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
2. Animal Model:
-
Species: Female athymic nude mice (e.g., NU/J) or NSG mice, 6-8 weeks old.[5]
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
3. Tumor Cell Implantation:
-
Harvest MDA-MB-231 cells during the logarithmic growth phase.
-
Resuspend cells in sterile, serum-free DMEM or PBS at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
4. Experimental Design and Treatment Groups:
-
Monitor tumor growth regularly. Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 mice per group).
-
Group 1: Vehicle Control: Administer the vehicle solution (e.g., DMSO and saline) following the same schedule as the treatment groups.
-
Group 2: this compound (Low Dose): Administer 5 mg/kg of this compound via intraperitoneal (i.p.) injection.
-
Group 3: this compound (High Dose): Administer 10 mg/kg of this compound via i.p. injection.
-
Group 4: Reference Compound: Administer a standard-of-care chemotherapy for the selected cancer type (e.g., Paclitaxel for breast cancer).
-
Dosing Schedule: Administer treatment three times a week for 60 days or until the tumor volume endpoint is reached.[5]
5. Data Collection and Endpoints:
-
Tumor Volume: Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Record the body weight of each mouse twice weekly as an indicator of toxicity.
-
Clinical Observations: Monitor mice for any signs of distress or toxicity.
-
Primary Endpoint: Tumor Growth Inhibition (TGI).
-
Secondary Endpoints:
-
Overall survival.
-
Tumor weight at the end of the study.
-
Immunohistochemical analysis of tumor tissue for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and MYOF expression.
-
Experimental Workflow:
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Myoferlin, a multifunctional protein in normal cells, has novel and key roles in various cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myoferlin regulates epithelial cancer cell plasticity and migration through autocrine TGF-β1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. a-small-molecule-targeting-myoferlin-exerts-promising-anti-tumor-effects-on-breast-cancer - Ask this paper | Bohrium [bohrium.com]
- 5. Cancer Cell Line Efficacy Studies [jax.org]
Troubleshooting & Optimization
Technical Support Center: WJ460 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of WJ460 for in vivo experiments. Navigate through our troubleshooting guides and frequently asked questions to ensure the successful administration of this potent myoferlin inhibitor in your research models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent small molecule inhibitor of myoferlin (MYOF), a protein implicated in cancer progression, including tumor growth, angiogenesis, and metastasis.[1] Its therapeutic potential is significant; however, this compound is characterized by poor water solubility, which presents a challenge for achieving the necessary concentrations for effective in vivo administration and bioavailability.
Q2: What are the known successful formulations for administering this compound in vivo?
A2: Two established protocols have been successfully used for the intraperitoneal injection of this compound in mouse models. These formulations utilize a combination of solvents and excipients to achieve a clear solution suitable for administration. The choice between these formulations may depend on the specific requirements of the experimental model and institutional guidelines.
Q3: Are there general strategies to improve the solubility of compounds like this compound?
A3: Yes, several strategies can be employed to enhance the solubility of poorly soluble compounds for in vivo research. These can be broadly categorized into physical and chemical modifications. Physical methods include particle size reduction (micronization) and the use of solid dispersions. Chemical approaches involve pH adjustment, the use of co-solvents, and the formation of salts or co-crystals. Additionally, formulation vehicles such as lipids, surfactants (like Tween-80), and polymers (like PEG300) are commonly used to create stable solutions or suspensions.
Q4: How do I choose the right vehicle for my in vivo study with this compound?
A4: The selection of an appropriate vehicle is critical and should be based on several factors:
-
Route of Administration: The vehicle must be safe and appropriate for the intended route (e.g., intraperitoneal, oral, intravenous).
-
Compound Properties: The physicochemical properties of this compound, such as its lipophilicity, will dictate the most suitable solvents.
-
Toxicity: The vehicle itself should be non-toxic and have minimal physiological effects that could interfere with the experimental outcomes. It is crucial to include a vehicle-only control group in your study.
-
Stability: The formulation should keep this compound stable in solution for the duration of the experiment.
For this compound, formulations utilizing DMSO as a primary solvent, followed by dilution with other vehicles like PEG300 or corn oil, have been shown to be effective.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| This compound precipitates out of solution during preparation. | - The concentration of this compound exceeds its solubility limit in the initial solvent. - Solvents are not being added in the correct order. - Insufficient mixing or dissolution time. | - Ensure you are not exceeding the known solubility of this compound in DMSO (250 mg/mL).[1] - Follow the recommended order of solvent addition precisely. A clear solution should be achieved at each step before adding the next solvent. - Use physical methods such as vortexing, sonication, or gentle warming (to 37°C) to aid dissolution. |
| The final formulation is cloudy or has visible particles. | - Incomplete dissolution of this compound. - Incompatibility between the solvents or excipients. - The final concentration of the co-solvents is not optimal. | - Filter the final solution using a sterile syringe filter (e.g., 0.22 µm) to remove any undissolved particles. - Prepare a small test batch to confirm compatibility before scaling up. - Strictly adhere to the validated formulation protocols. |
| Animals show signs of distress or toxicity after injection. | - The vehicle itself may be causing an adverse reaction. - The concentration of a particular solvent (e.g., DMSO) is too high in the final formulation. - The injection volume is too large. | - Always include a vehicle-only control group to assess the tolerability of the formulation. - Minimize the percentage of potentially toxic solvents like DMSO in the final injectable solution. While it is an excellent solvent, high concentrations can cause local irritation or systemic toxicity.[2] - Adjust the dosing volume according to the animal's weight and institutional guidelines. |
| Inconsistent or lower-than-expected in vivo efficacy. | - Poor bioavailability due to suboptimal formulation. - Degradation of this compound in the formulation. - Incorrect preparation of the dosing solution. | - Consider which formulation (aqueous-based with PEG300/Tween-80 or oil-based) might be more suitable for your experimental endpoint and absorption kinetics. - Prepare fresh dosing solutions before each administration to minimize degradation. - Double-check all calculations for dosage and concentration. |
Quantitative Data Summary
The following table summarizes the known solubility and formulation data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 460.59 g/mol | [1] |
| Solubility in DMSO | 250 mg/mL (542.78 mM) | [1] |
| Recommended In Vivo Formulation 1 (Aqueous-based) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | MedchemExpress |
| Working Concentration (Formulation 1) | ≥ 2.08 mg/mL | MedchemExpress |
| Recommended In Vivo Formulation 2 (Oil-based) | 10% DMSO, 90% Corn Oil | MedchemExpress |
| Working Concentration (Formulation 2) | ≥ 2.08 mg/mL | MedchemExpress |
| In Vivo Dosage (Mouse Model) | 10 mg/kg (intraperitoneal injection) | [1] |
Experimental Protocols
Protocol 1: Preparation of Aqueous-Based this compound Formulation
This protocol is suitable for achieving a clear, aqueous-based solution for in vivo administration.
-
Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution. Ensure the concentration does not exceed 250 mg/mL.
-
Stepwise Dilution: a. In a sterile tube, add the required volume of the this compound/DMSO stock solution. b. Slowly add PEG300 while vortexing to ensure the solution remains clear. c. Add Tween-80 and continue to mix thoroughly. d. Finally, add sterile saline to reach the final desired volume and concentration.
-
Final Check: Ensure the final solution is clear and free of any precipitates before administration. Gentle warming or sonication can be used if necessary.
Protocol 2: Preparation of Oil-Based this compound Formulation
This protocol provides a lipid-based formulation, which can sometimes enhance the bioavailability of lipophilic compounds.
-
Prepare a Stock Solution: As with the aqueous protocol, first dissolve the this compound in 100% DMSO to create a stock solution.
-
Dilution in Oil: a. In a sterile tube, add the required volume of the this compound/DMSO stock solution. b. Gradually add the corn oil to the DMSO solution while continuously mixing. It is crucial to add the oil slowly to the DMSO to maintain a single phase.
-
Final Check: The resulting solution should be a clear, homogenous mixture.
Visualizations
Myoferlin Signaling Pathway
Myoferlin is a key regulator in several signaling pathways that are crucial for cancer cell proliferation, migration, and survival. As a membrane-associated protein, it influences the function of various receptor tyrosine kinases (RTKs) and vesicle trafficking. This compound exerts its anti-tumor effects by inhibiting myoferlin, thereby disrupting these downstream pathways.
Caption: Myoferlin signaling and inhibition by this compound.
Experimental Workflow for In Vivo Study
A typical workflow for conducting an in vivo study with this compound involves careful planning, preparation, and execution to ensure reliable and reproducible results.
Caption: Standard workflow for a this compound in vivo experiment.
References
WJ460 stability in cell culture media over time
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of the myoferlin inhibitor, WJ460, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I am seeing variable results in my cell-based assays with this compound. Could this be related to its stability in my cell culture medium?
A1: Yes, inconsistent results can be an indication of compound instability. This compound, like many small molecule inhibitors, may degrade over time in aqueous and complex biological solutions like cell culture media. Factors such as media composition, pH, temperature, and exposure to light can influence its stability. We recommend preparing fresh solutions of this compound for each experiment and minimizing the time the compound is in the culture medium, especially for long-term experiments.
Q2: How can I determine the stability of this compound in my specific cell culture medium?
A2: To determine the stability of this compound in your specific experimental conditions, you can perform a time-course experiment. This involves incubating this compound in your cell culture medium at 37°C and collecting samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours). The concentration of intact this compound in these samples can then be quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: What are the common degradation pathways for small molecules like this compound in cell culture media?
A3: While specific degradation pathways for this compound have not been extensively published, small molecules can degrade in cell culture media through several mechanisms. These include hydrolysis of labile functional groups, oxidation, and enzymatic degradation by components that may be present in serum supplements. The thiazolidinone core of this compound could potentially be susceptible to hydrolysis.
Q4: Are there any special handling precautions I should take when working with this compound?
A4: For optimal stability, it is recommended to store the solid form of this compound at -20°C or -80°C. Prepare stock solutions in a suitable anhydrous solvent like DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium immediately before use. Protect solutions from light, as some compounds are light-sensitive.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased this compound potency in long-term assays (>24 hours) | Degradation of this compound in the cell culture medium. | 1. Prepare fresh this compound for each experiment. 2. Replenish the medium with freshly prepared this compound every 24 hours. 3. Perform a stability study to determine the half-life of this compound in your specific medium. |
| High variability between replicate experiments | Inconsistent preparation of this compound solutions or degradation during storage. | 1. Ensure accurate and consistent preparation of stock and working solutions. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Use a fresh aliquot of the stock solution for each experiment. |
| Unexpected cell toxicity at high concentrations | Degradation products of this compound may have cytotoxic effects. | 1. Assess the stability of this compound under your experimental conditions. 2. If degradation is observed, consider reducing the incubation time or replenishing the compound more frequently. |
This compound Stability Data (Hypothetical)
The following table presents hypothetical data on the stability of this compound in two common cell culture media at 37°C. This data is for illustrative purposes to demonstrate how stability data might be presented. Actual stability may vary depending on specific experimental conditions.
| Time (Hours) | DMEM + 10% FBS (% Remaining this compound) | RPMI-1640 + 10% FBS (% Remaining this compound) |
| 0 | 100 | 100 |
| 2 | 95 | 92 |
| 4 | 88 | 85 |
| 8 | 75 | 70 |
| 24 | 45 | 38 |
| 48 | 15 | 10 |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with serum supplement
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the 10 mM stock solution in the cell culture medium to a final concentration of 10 µM. This will be your time 0 sample.
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point. Place the tubes in a 37°C incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator and immediately store it at -80°C to halt any further degradation.
-
Sample Analysis: Once all time points are collected, analyze the samples by HPLC or LC-MS to quantify the concentration of intact this compound.
-
Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the time 0 sample. Plot the percentage of remaining this compound against time to determine the stability profile.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound mechanism of action.
Technical Support Center: WJ460 Experimental Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with the experimental myoferlin inhibitor, WJ460.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I observing inconsistent IC50 values for this compound in my cell viability assays?
Inconsistent IC50 values for this compound can stem from several factors, often related to the compound's physicochemical properties and experimental setup. This compound has been noted for its poor metabolic stability and low water solubility, which can significantly impact its effective concentration in cell culture.
Troubleshooting Steps:
-
Compound Solubility and Preparation:
-
Ensure complete solubilization of this compound in a suitable solvent, such as DMSO, before preparing working dilutions.[1]
-
If precipitation is observed upon dilution in aqueous media, consider using a vehicle containing solubilizing agents like PEG300 and Tween-80.[1] For in vivo studies, a formulation with corn oil is also an option.[1]
-
It is recommended to prepare fresh working solutions for each experiment to avoid degradation.[1] Heating and/or sonication can aid in the dissolution of this compound if precipitation occurs.[1]
-
-
Cell Culture Conditions:
-
Maintain consistent cell seeding densities across experiments.
-
Variations in serum concentration in the culture medium can affect the bioavailability of this compound. Standardize the serum percentage in your assays.
-
Ensure that the pH and other culture conditions are stable, as they can influence both cell growth and compound activity.
-
-
Assay-Specific Parameters:
-
The duration of drug exposure can significantly alter IC50 values. For this compound, incubation times ranging from 12 to 48 hours have been reported to be effective.[1]
-
The choice of viability assay (e.g., MTT, CellTiter-Glo) can also lead to different IC50 readouts. Ensure you are using a consistent method.
-
FAQ 2: I am seeing unexpected or off-target effects in my experiments with this compound. How can I verify that the observed phenotype is due to myoferlin inhibition?
While this compound is a potent myoferlin (MYOF) inhibitor, like many small molecules, it may have off-target effects.[2] Verifying that the observed effects are specifically due to MYOF inhibition is crucial for data interpretation.
Troubleshooting and Validation Steps:
-
MYOF Knockdown/Knockout Controls:
-
The most direct way to validate the on-target activity of this compound is to compare its effects with those of MYOF silencing using siRNA or a CRISPR/Cas9 knockout system. The phenotypic changes induced by this compound should mimic those observed in MYOF-deficient cells.
-
-
Rescue Experiments:
-
Downstream Signaling Analysis:
-
This compound has been shown to induce G2/M phase cell cycle arrest, mitochondrial autophagy, lipid peroxidation, and ferroptosis.[1][4] Assess key molecular markers of these pathways (e.g., cell cycle proteins, autophagy markers like LC3B, ferroptosis markers like GPX4 and SLC7A11) to confirm that the observed effects align with the known mechanism of action of MYOF inhibition.[4][5]
-
FAQ 3: What are the best practices for preparing and administering this compound for in vivo studies?
The poor solubility and metabolic stability of this compound present challenges for in vivo applications. Proper formulation and handling are critical for achieving reproducible results.
Guidelines for In Vivo Studies:
-
Formulation:
-
Dosing and Administration:
-
Reported effective doses of this compound in mouse models of breast cancer range from 5-10 mg/kg via intraperitoneal injection.[4]
-
The dosing schedule will depend on the tumor model and experimental design. Consistent timing and administration techniques are essential for reproducibility.
-
-
Monitoring:
-
Closely monitor the animals for any signs of toxicity. While this compound has been reported to have no apparent toxicity in some models, it is always important to assess this in your specific experimental context.
-
Quantitative Data Summary
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | Transwell Invasion | 43.37 | [4][6] |
| BT549 | Breast Cancer | Transwell Invasion | 36.40 | [4][6] |
| MiaPaCa-2 | Pancreatic Cancer | Cell Viability | 20.92 | [7] |
| Panc-1 | Pancreatic Cancer | Cell Viability | 23.08 | [7] |
| PaTu 8988T | Pancreatic Cancer | Cell Viability | 27.48 | [7] |
| BxPC-3 | Pancreatic Cancer | Cell Viability | 48.44 | [7] |
Experimental Protocols
Protocol: In Vitro Cell Viability (IC50 Determination) Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound using a standard colorimetric assay like MTT.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oatext.com [oatext.com]
- 3. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 5. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Role of Small Molecule Targeted Compounds in Cancer: Progress, Opportunities, and Challenges [frontiersin.org]
Technical Support Center: Optimizing WJ460 Concentration for Maximum Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of WJ460, a potent small molecule inhibitor of myoferlin (MYOF).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that directly targets myoferlin (MYOF), a protein implicated in cancer progression.[1][2][3] By binding to myoferlin, this compound has been shown to inhibit cancer cell migration and growth.[3] Its mechanism of action involves inducing G2/M phase cell cycle arrest, mitochondrial autophagy, lipid peroxidation, and ferroptosis in tumor cells.[3]
Q2: In which cancer types has this compound shown efficacy?
A2: this compound has demonstrated significant anti-tumor and anti-metastatic activity in preclinical studies of breast cancer.[1] It has also been shown to be effective in pancreatic ductal adenocarcinoma (PDAC) cell lines.[3]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The optimal concentration of this compound is cell-line dependent. For initial experiments, a dose-response study is recommended. Based on published data, effective concentrations are in the nanomolar (nM) range. For example, the IC50 values for inhibiting cell invasion in breast cancer cell lines MDA-MB-231 and BT549 are approximately 43.37 nM and 36.40 nM, respectively.[3] A starting range of 1-100 nM is often used for in vitro assays.[3]
Q4: What is a typical in vivo dosage for this compound?
A4: In a nude mouse model of breast cancer metastasis, this compound administered via intraperitoneal injection at a dosage of 5-10 mg/kg has been shown to have anti-tumor activity.[3]
Q5: How does this compound affect the epithelial-mesenchymal transition (EMT)?
A5: this compound has been observed to reverse the EMT process in breast cancer cells. It upregulates the expression of the epithelial marker E-cadherin while reducing the levels of mesenchymal markers. This suggests that this compound can revert cancer cells to a less invasive, epithelial-like state.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect at expected concentrations. | 1. Compound Degradation: Improper storage may have led to the degradation of this compound. 2. Cell Line Insensitivity: The cell line being used may have low myoferlin expression or inherent resistance. 3. Incorrect Concentration: Errors in calculating dilutions. | 1. Ensure this compound is stored as recommended by the supplier, protected from light and moisture. Prepare fresh stock solutions. 2. Verify myoferlin expression in your cell line via Western Blot or qPCR. Consider testing a different, more sensitive cell line as a positive control. 3. Double-check all calculations and ensure proper pipetting techniques. |
| High variability between experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Edge Effects: Evaporation in the outer wells of a multi-well plate. 3. Incomplete Solubilization: this compound not fully dissolved in the vehicle solvent. | 1. Ensure a single-cell suspension before seeding and mix gently before aliquoting to each well. 2. Avoid using the outermost wells of the plate for data collection, or fill them with sterile PBS to maintain humidity. 3. Ensure complete dissolution of this compound in the vehicle (e.g., DMSO) before further dilution in culture medium. Vortex gently and visually inspect for any precipitate. |
| Unexpected cytotoxicity in control cells. | 1. Vehicle (e.g., DMSO) Toxicity: High concentration of the solvent. | 1. Ensure the final concentration of the vehicle in the culture medium is low (typically ≤ 0.1%) and non-toxic to the cells. Run a vehicle-only control to assess its effect. |
| Difficulty reproducing published IC50 values. | 1. Different Experimental Conditions: Variations in cell density, incubation time, or assay method. 2. Cell Line Passage Number: High passage numbers can lead to phenotypic drift. | 1. Carefully replicate the experimental conditions of the cited study, including cell seeding density and duration of treatment. 2. Use cells with a low passage number and ensure consistent cell culture practices. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Incubation Time (hours) |
| MDA-MB-231 | Breast Cancer | Matrigel Invasion | 43.37 | 12 |
| BT549 | Breast Cancer | Matrigel Invasion | 36.40 | 12 |
| MiaPaCa-2 | Pancreatic Cancer | Cell Viability | 20.92 | 24 |
| Panc-1 | Pancreatic Cancer | Cell Viability | 23.08 | 24 |
| PaTu 8988T | Pancreatic Cancer | Cell Viability | 27.48 | 24 |
| BxPC-3 | Pancreatic Cancer | Cell Viability | 48.44 | 24 |
Table 2: Time-Dependent Effect of this compound on Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Cell Line | Concentration (nM) | Effect | Incubation Time (hours) |
| PDAC cell lines | 50 | Induction of G2/M phase arrest | 16-24 |
| PDAC cell lines | 50 | Induction of mitochondrial autophagy | 16-24 |
| PDAC cell lines | 50 | Induction of lipid peroxidation and ferroptosis | 16-24 |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions or control medium to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Matrigel Invasion Assay
-
Chamber Rehydration: Rehydrate Matrigel-coated invasion chambers (8 µm pore size) by adding warm, serum-free medium to the top and bottom chambers and incubate for 2 hours at 37°C.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Compound Addition: Add different concentrations of this compound to the cell suspension.
-
Cell Seeding: Remove the rehydration medium from the chambers and add 500 µL of the cell suspension containing this compound to the top chamber.
-
Chemoattractant Addition: Add 750 µL of complete medium (containing serum as a chemoattractant) to the bottom chamber.
-
Incubation: Incubate the plate for 12-24 hours at 37°C.
-
Removal of Non-Invading Cells: Carefully remove the non-invading cells from the top of the membrane with a cotton swab.
-
Staining: Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Cell Counting: Count the number of invading cells in several fields of view under a microscope.
-
Data Analysis: Quantify the number of invading cells and compare the treated groups to the vehicle control.
Visualizations
References
troubleshooting inconsistent WJ460 western blot results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve inconsistencies in your WJ460 Western blot results.
Troubleshooting Guide
This guide addresses common issues encountered during Western blotting experiments with the this compound antibody.
Problem: No Signal or Weak Signal
Question: I am not seeing any bands, or the signal for this compound is very weak on my Western blot. What could be the cause?
Answer:
A lack of signal can stem from several factors throughout the Western blot protocol. Here are the most common causes and their solutions:
-
Inactive Antibody: The this compound antibody may have lost activity due to improper storage or handling. To check its functionality, a dot blot is a quick and useful control.[1]
-
Insufficient Protein Load: The concentration of this compound in your sample may be too low for detection.[2][3] It is recommended to load between 20-40 µg of total protein per lane.[2] If the target protein is known to have low expression, you may need to load more sample or perform an immunoprecipitation to enrich for this compound.[4]
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been incomplete. You can verify a successful transfer by staining the membrane with Ponceau S before the blocking step.[4] For smaller proteins, using a membrane with a smaller pore size (e.g., 0.2 µm) can prevent them from passing through the membrane. Conversely, for large proteins, adding a small amount of SDS (0.01–0.05%) to the transfer buffer can facilitate their transfer from the gel.[1]
-
Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low. It is advisable to perform an antibody titration to determine the optimal dilution for your specific experimental conditions.[5][6]
-
Incorrect Secondary Antibody: Ensure the secondary antibody is specific to the host species of the primary this compound antibody (e.g., anti-rabbit secondary for a rabbit primary).[7]
Problem: High Background
Question: My blot has a high background, making it difficult to see the specific this compound band. How can I reduce the background?
Answer:
High background can be caused by non-specific binding of the antibodies or issues with the blocking and washing steps.[7] Consider the following solutions:
-
Inadequate Blocking: Blocking is crucial to prevent non-specific antibody binding. Increase the blocking time to at least 1 hour at room temperature.[2] You can also try a different blocking agent. While non-fat dry milk is common, bovine serum albumin (BSA) can sometimes provide a clearer background, especially for phosphorylated targets.[6]
-
Insufficient Washing: Increase the number and duration of washes after primary and secondary antibody incubations. Using a detergent like Tween 20 (0.05%) in your wash buffer helps to remove non-specifically bound antibodies.[4]
-
Antibody Concentration Too High: An overly concentrated primary or secondary antibody can lead to high background.[7] Try further diluting your antibodies.
-
Membrane Handling: Avoid touching the membrane with your bare hands, as this can lead to contamination. Use forceps for all membrane handling.[8] Also, do not allow the membrane to dry out at any point during the process.[4]
Problem: Non-Specific Bands
Question: I am seeing multiple bands on my blot in addition to the expected band for this compound. What should I do?
Answer:
The presence of non-specific bands can be due to several factors, including antibody specificity, protein degradation, or post-translational modifications.[4][7]
-
Antibody Specificity: The quality of the primary antibody is a major factor in obtaining a clean Western blot.[2] If you suspect non-specific binding from the this compound antibody, consider performing a pre-adsorption step.[7]
-
Sample Degradation: Proteolysis of your sample can lead to multiple lower molecular weight bands. Always prepare samples with protease inhibitors and keep them on ice.[4]
-
Overloading of Protein: Loading too much protein can result in streaking and the appearance of non-specific bands.[1][7] A typical protein load is 30 µg per lane.[6]
-
Post-Translational Modifications: Variations in the expected molecular weight can be due to post-translational modifications like phosphorylation or glycosylation.[4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dilution for the this compound primary antibody?
A1: Most antibody datasheets provide a recommended dilution range. However, this often needs to be optimized for your specific sample and experimental conditions.[5] A good starting point is often a 1:1000 dilution. We recommend performing an antibody titration to find the optimal concentration.
Q2: Which blocking buffer should I use for the this compound antibody?
A2: For most applications, 5% non-fat dry milk or 5% BSA in TBST is a good starting point. If you are detecting a phosphorylated form of this compound, it is recommended to use BSA, as milk contains phosphoproteins that can increase background.
Q3: How can I ensure consistent results between different experiments?
A3: Consistency in Western blotting comes from careful execution of the protocol. Key factors include loading a consistent amount of protein in each lane, using the same antibody dilutions and incubation times, and ensuring thorough washing steps.[6] Using pre-cast gels can also improve reproducibility.[4]
Quantitative Data Summary
For consistent results, it is critical to optimize the concentrations of your primary and secondary antibodies. The following table provides typical starting dilution ranges for optimization.
| Antibody Type | Starting Dilution Range |
| Primary Antibody (e.g., this compound) | 1:500 - 1:5000 |
| Secondary Antibody (HRP-conjugated) | 1:2000 - 1:20000 |
Detailed Experimental Protocol: Standard Western Blot
-
Sample Preparation: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each sample using a standard assay (e.g., BCA).
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto a polyacrylamide gel. Include a pre-stained molecular weight marker to monitor separation and transfer. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Ensure no air bubbles are trapped between the gel and the membrane.[4]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody at the optimized dilution in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[2]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[2]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody at its optimal dilution in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
Caption: A standard workflow for a Western blot experiment.
Caption: A flowchart for troubleshooting inconsistent Western blot results.
Caption: An example of a common signaling pathway (MAPK/ERK).
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. biocompare.com [biocompare.com]
- 4. Western blot troubleshooting guide! [jacksonimmuno.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
preventing WJ460 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WJ460. Our goal is to help you prevent precipitation and ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: this compound is a potent myoferlin (MYOF) inhibitor with limited aqueous solubility.[1] It is highly soluble in DMSO, reaching a concentration of 250 mg/mL, which is equivalent to 542.78 mM.[1][2] However, its water solubility is inadequate, which can lead to precipitation in aqueous solutions.[1]
Q2: How should I prepare a stock solution of this compound?
A2: Due to its high solubility in DMSO, it is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.[2][3] For example, you can dissolve this compound in newly opened, anhydrous DMSO to a concentration of 250 mg/mL.[2] To aid dissolution, you can heat the solution and/or use sonication.[2]
Q3: How should I store the this compound stock solution?
A3: Store the DMSO stock solution in aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles to prevent degradation and precipitation.[1]
Q4: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?
A4: This is a common issue due to the low aqueous solubility of this compound. To prevent precipitation when preparing working solutions for in vitro assays, it is crucial to perform a stepwise dilution. Dilute the DMSO stock solution in your cell culture medium or aqueous buffer gradually, ensuring the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced cell toxicity.[4] Vigorous mixing during dilution can also help. If precipitation persists, consider using a formulation with solubilizing agents, similar to the protocols for in vivo studies (see Q5).
Q5: How can I prepare this compound for in vivo animal studies to avoid precipitation?
A5: For in vivo administration, especially via intraperitoneal injection, specific formulations are required to maintain this compound in solution. Here are two established protocols:
-
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation: This protocol yields a clear solution with a solubility of at least 2.08 mg/mL (4.52 mM).[2]
-
Start with a 10% DMSO stock solution of this compound.
-
Add 40% PEG300 and mix thoroughly.
-
Add 5% Tween-80 and continue mixing.
-
Finally, add 45% saline to reach the final volume.[2]
-
-
Protocol 2: DMSO/Corn Oil Formulation: This formulation also provides a clear solution with a solubility of at least 2.08 mg/mL (4.52 mM).[2]
-
Prepare a stock solution in 10% DMSO.
-
Add 90% corn oil and mix until a uniform solution is achieved.[2]
-
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses specific issues you might encounter with this compound precipitation during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | Rapid change in solvent polarity and low aqueous solubility of this compound. | Perform a stepwise dilution of the DMSO stock into the aqueous buffer while vortexing or stirring. Ensure the final DMSO concentration is as low as possible. |
| Cloudiness or precipitate observed in cell culture media after adding this compound. | The concentration of this compound exceeds its solubility limit in the final media composition. Interaction with media components. | Reduce the final concentration of this compound. Prepare the working solution by adding the this compound stock solution to the media just before use. Ensure the final DMSO concentration is below 0.5%.[4] |
| Precipitate forms in the stock solution during storage. | The stock solution was not prepared with anhydrous DMSO, or it has undergone multiple freeze-thaw cycles. | Use newly opened, anhydrous DMSO to prepare stock solutions.[2] Aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles.[1] If precipitation occurs, try warming the solution and sonicating to redissolve.[2] |
| Inconsistent results in bioassays. | Precipitation of this compound leads to a lower effective concentration of the compound. | Visually inspect your working solutions for any signs of precipitation before each experiment. Prepare fresh working solutions for each experiment from a properly stored stock solution. |
Quantitative Data Summary
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 250 mg/mL | 542.78 mM | Ultrasonic assistance may be needed.[2] |
| DMSO/PEG300/Tween-80/Saline (10:40:5:45) | ≥ 2.08 mg/mL | ≥ 4.52 mM | Results in a clear solution.[2] |
| DMSO/Corn Oil (10:90) | ≥ 2.08 mg/mL | ≥ 4.52 mM | Results in a clear solution.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 250 mg/mL.
-
If necessary, gently warm the vial and sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Studies (DMSO/PEG300/Tween-80/Saline)
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL and mix. The final concentration of this compound will be 2.08 mg/mL.[2]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
Technical Support Center: Managing Off-Target Effects of WJ460 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage potential off-target effects of WJ460 in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary and direct target of this compound is Myoferlin (MYOF), a protein involved in membrane repair, vesicle trafficking, and cell signaling.[1][2][3] Proteomic and biochemical studies have confirmed this direct interaction.[1][3]
Q2: Are there known off-targets for this compound?
Q3: What are the potential phenotypic consequences of off-target this compound activity?
A3: Off-target effects can manifest in various ways, including unexpected changes in cell signaling pathways, altered cell morphology, or unanticipated effects on cell viability and proliferation. Given that Myoferlin is involved in multiple cellular processes, it is crucial to distinguish between on-target and potential off-target effects. For example, while this compound is known to induce apoptosis and cell cycle arrest, unusually high levels of cytotoxicity at low concentrations in a specific cell line might suggest off-target activity.[4]
Q4: How can I minimize potential off-target effects of this compound in my experiments?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect (e.g., inhibition of cell migration) through careful dose-response studies.
-
Employ control experiments: Use a multi-pronged approach for validation, including Myoferlin-knockout or knockdown cell lines as controls. In such cells, the effects of this compound should be significantly diminished if they are on-target.[2]
-
Consider a more specific compound: If off-target effects are a significant concern, consider using YQ456, a derivative of this compound with reported higher specificity for Myoferlin.[2][5]
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity observed at concentrations intended to inhibit cell migration.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target toxicity | Perform a dose-response curve for both cytotoxicity and the desired phenotype (e.g., migration inhibition). | A significant separation between the IC50 for cytotoxicity and the EC50 for the on-target effect suggests a therapeutic window. If the values are very close, off-target toxicity is likely. |
| Test this compound in a Myoferlin-knockout/knockdown version of your cell line. | If the cytotoxicity is maintained in the absence of Myoferlin, it is a confirmed off-target effect. | |
| Cell line sensitivity | Compare the cytotoxicity of this compound in your cell line with published data for other cell lines (e.g., MDA-MB-231, BT549).[4] | Significant deviation may indicate a cell-line-specific sensitivity that could be on- or off-target. |
Issue 2: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound stability | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately. Avoid repeated freeze-thaw cycles. | Consistent results across experiments. |
| Cell culture conditions | Standardize cell passage number, confluency, and serum concentration in your experiments. | Reduced variability in experimental readouts. |
| Off-target effects on signaling pathways | Analyze key signaling pathways that might be affected in an off-target manner (e.g., using phospho-protein arrays or western blotting for common signaling nodes). | Identification of unintended pathway modulation that could explain variability. |
Experimental Protocols
Protocol 1: Determining the On-Target Potency of this compound using a Transwell Invasion Assay
This protocol is designed to assess the concentration-dependent inhibition of cancer cell invasion by this compound, a key on-target effect.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Crystal Violet stain
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed cancer cells in serum-free medium in the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treat the cells in the upper chamber with a range of this compound concentrations (e.g., 1 nM to 1 µM).
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with Crystal Violet.
-
Count the number of invading cells under a microscope.
-
Plot the percentage of invasion inhibition against the this compound concentration to determine the IC50 value.[2]
Protocol 2: Validating On-Target Engagement using Myoferlin Knockdown
This protocol helps to confirm that the observed effects of this compound are mediated through its intended target, Myoferlin.
Materials:
-
This compound
-
Parental cancer cell line
-
Myoferlin shRNA or siRNA constructs
-
Control (scrambled) shRNA or siRNA
-
Transfection reagent
-
Antibody against Myoferlin for Western blotting
Procedure:
-
Transfect the cancer cell line with Myoferlin-specific shRNA/siRNA or a control construct.
-
Select and expand the cells with stable knockdown or perform experiments with transient knockdown.
-
Confirm Myoferlin knockdown by Western blotting.
-
Perform the desired functional assay (e.g., Transwell invasion assay, proliferation assay) with both the parental, control, and Myoferlin-knockdown cells in the presence and absence of this compound.
-
Interpretation: A significantly reduced effect of this compound in the Myoferlin-knockdown cells compared to the control cells indicates that the drug's activity is on-target.[2]
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for troubleshooting unexpected this compound effects.
References
- 1. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: WJ460 Toxicity Assessment
Disclaimer: The following information is provided for research and developmental purposes only. WJ460 is a hypothetical compound, and the data presented herein are illustrative examples based on common preclinical toxicology workflows. These examples are intended to guide researchers in designing and interpreting their own studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how might it relate to potential toxicities?
A1: this compound is a hypothetical inhibitor of the tyrosine kinase XYZ. As XYZ kinase is expressed in both tumor cells and some normal tissues (e.g., gastrointestinal tract, skin, and hematopoietic stem cells), on-target toxicity is a potential concern. Inhibition of XYZ in these tissues could lead to adverse effects such as diarrhea, rash, and myelosuppression. Off-target toxicities have not been fully characterized but should also be considered.
Q2: Which animal species are recommended for preclinical toxicology studies of this compound?
A2: Safety evaluation programs should typically include two relevant species, one rodent and one non-rodent.[1] A relevant species is one in which the test material is pharmacologically active. For this compound, initial studies suggest both Sprague-Dawley rats and Beagle dogs are pharmacologically relevant species. The choice of species should always be justified based on metabolism and pharmacodynamic data.
Q3: What are the most common signs of toxicity observed in animal studies with this compound?
A3: In hypothetical dose-range finding studies, the most common clinical observations included decreased activity, weight loss, and gastrointestinal disturbances (diarrhea, emesis in dogs). At higher doses, hematological changes (anemia, neutropenia) and histopathological findings in the liver and gastrointestinal tract were noted.
Q4: How do I select the starting dose for my first-in-human (FIH) study based on the animal data?
A4: The selection of a FIH starting dose is a complex process guided by regulatory agencies such as the FDA. It typically involves identifying the No-Observed-Adverse-Effect-Level (NOAEL) in the most sensitive animal species and applying safety factors to convert this to a Human Equivalent Dose (HED). Further guidance can be found in the FDA's "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers."
Troubleshooting Guides
Issue 1: Unexpected Mortality in a Rodent Study
-
Problem: You observe unexpected mortality at doses previously considered well-tolerated in dose-range finding studies.
-
Possible Causes & Solutions:
-
Vehicle Effects: Was the vehicle used appropriate for the route of administration? Some vehicles can cause toxicity on their own, especially with repeated dosing. Consider running a vehicle-only control group.
-
Formulation Error: Verify the concentration and homogeneity of the dosing formulation. An error in preparation could lead to unintentionally high doses.
-
Animal Health Status: Ensure the animals were healthy at the start of the study. Underlying health issues can increase sensitivity to a test article. Review the health records from the animal supplier.
-
Gavage Error: If using oral gavage, improper technique can lead to esophageal or stomach perforation. Ensure technicians are properly trained and using appropriately sized gavage needles.
-
Issue 2: High Variability in Pharmacokinetic (PK) Data
-
Problem: There is significant animal-to-animal variability in plasma concentrations of this compound, making it difficult to establish a clear dose-exposure relationship.
-
Possible Causes & Solutions:
-
Fasting State: Was the study conducted in fasted or fed animals? Food can significantly impact the absorption of orally administered drugs. Standardize the fasting period before dosing.
-
Dosing Technique: Inconsistent administration (e.g., incomplete intravenous injection, leakage after subcutaneous injection) can lead to variable exposure.
-
Sample Handling: Ensure blood samples are collected, processed, and stored consistently. Hemolysis or improper storage can affect drug stability and subsequent analysis.
-
Genetic Polymorphism: In some animal strains, genetic differences in metabolic enzymes can lead to high PK variability.
-
Issue 3: Contradictory Findings Between Rodent and Non-Rodent Studies
-
Problem: A specific toxicity (e.g., hepatotoxicity) is observed in rats but not in dogs.
-
Possible Causes & Solutions:
-
Metabolic Differences: The two species may metabolize this compound differently, leading to the formation of a toxic metabolite in one species but not the other. Conduct in vitro metabolism studies using liver microsomes from both species and humans to investigate this.
-
Pharmacodynamic Differences: The target (XYZ kinase) or off-targets may have different expression levels or sensitivities in the affected organs of the two species.
-
Exposure Levels: Compare the drug exposure (AUC) in the target organs of both species. The lack of toxicity in one species may be due to significantly lower exposure at equivalent dose levels.
-
Quantitative Data Summary
Table 1: Single-Dose Acute Toxicity of this compound
| Species | Route | LD50 (mg/kg) | Key Clinical Signs |
| Sprague-Dawley Rat | Oral | ~1500 | Piloerection, lethargy, ataxia |
| Beagle Dog | Oral | >1000 | Emesis, salivation, diarrhea |
Table 2: Summary of 28-Day Repeated-Dose Toxicity Study in Rats
| Dose Group (mg/kg/day) | Key Clinical Observations | Key Hematology/Clinical Chemistry Changes | Key Histopathology Findings |
| 0 (Vehicle) | No remarkable findings | None | No remarkable findings |
| 50 | No remarkable findings | None | No remarkable findings |
| 150 | Slight decrease in body weight gain | Minimal anemia (decreased HGB, HCT) | Minimal to mild hepatocellular hypertrophy |
| 450 | Significant weight loss, loose stools | Moderate anemia, neutropenia, elevated ALT/AST | Moderate hepatocellular hypertrophy, single-cell necrosis, gastrointestinal inflammation |
| NOAEL | 50 mg/kg/day |
Experimental Protocols
Protocol 1: 28-Day Repeated-Dose Oral Toxicity Study in Sprague-Dawley Rats
-
Animals: 80 Sprague-Dawley rats (40 male, 40 female), approximately 6-8 weeks old at the start of the study.
-
Housing: Animals are housed in standard polycarbonate cages with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Groups: Animals are randomly assigned to four groups (10 males and 10 females per group):
-
Group 1: Vehicle control (0.5% methylcellulose in water)
-
Group 2: 50 mg/kg this compound
-
Group 3: 150 mg/kg this compound
-
Group 4: 450 mg/kg this compound
-
-
Administration: The test article or vehicle is administered once daily via oral gavage for 28 consecutive days.
-
Observations:
-
Mortality/Morbidity: Checked twice daily.
-
Clinical Signs: Detailed observations are performed daily, including changes in skin, fur, eyes, and occurrence of tremors, convulsions, or abnormal behavior.
-
Body Weight: Recorded weekly.
-
Food Consumption: Measured weekly.
-
-
Clinical Pathology: On Day 29, blood samples are collected for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: All animals are euthanized, and a full necropsy is performed. Key organs and any observed gross lesions are collected, weighed, and preserved for histopathological examination.
Visualizations
References
adjusting WJ460 treatment duration for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the myoferlin inhibitor, WJ460. The following resources are designed to help you optimize your experimental conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor that directly targets myoferlin (MYOF). By inhibiting MYOF, this compound disrupts several cellular processes, leading to the inhibition of cancer cell migration and growth. Its downstream effects include the induction of cell cycle arrest at the G2/M phase, mitochondrial autophagy, lipid peroxidation, and ultimately, ferroptosis in tumor cells.
Q2: What is a recommended starting concentration and duration for this compound treatment?
A2: The optimal concentration and duration of this compound treatment are cell-line dependent. Based on published data, a good starting point for many cancer cell lines, including pancreatic and breast cancer, is a concentration of 50 nM for a duration of 16-24 hours. However, for initial screening or dose-response experiments, a wider range of concentrations (e.g., 1-100 nM) and time points should be tested.
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. When preparing your working concentrations, dilute the stock solution in your cell culture medium to the final desired concentration, ensuring the final DMSO concentration in the culture does not exceed a level that would affect cell viability (typically <0.1%).
Q4: I am not observing the expected level of cell death with this compound. What could be the reason?
A4: Several factors could contribute to a lack of response. First, confirm the expression level of myoferlin in your cell line, as cells with low or no expression may be less sensitive. Second, ensure the this compound is properly dissolved and has not degraded. Third, optimize the treatment duration and concentration by performing a time-course and dose-response experiment. Finally, consider the specific endpoint you are measuring. This compound induces ferroptosis and autophagy, which are distinct from apoptosis. Ensure your assay is capable of detecting these specific forms of cell death.
Q5: Can this compound treatment affect signaling pathways other than myoferlin?
A5: Yes, while this compound directly targets myoferlin, its downstream effects can influence multiple signaling pathways. For instance, this compound has been shown to block the serum-induced activation of several receptor tyrosine kinases (RTKs), including fibroblast growth factor receptor 1 (FGFR1), vascular endothelial growth factor receptor 2 (VEGFR2), and Tie2. It also facilitates the dissociation of MYOF from Rab7-positive late endosomes, impacting endocytic trafficking.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Low or Inconsistent Induction of Ferroptosis
Possible Causes:
-
Suboptimal this compound Concentration or Duration: The chosen concentration or treatment time may not be sufficient to induce ferroptosis in your specific cell line.
-
Low Endogenous Iron Levels: Ferroptosis is an iron-dependent process. Your cells or culture medium may have insufficient iron.
-
High Antioxidant Capacity: The cells may have a high intrinsic antioxidant capacity, counteracting the lipid peroxidation induced by this compound.
-
Incorrect Assay for Ferroptosis Detection: The assay being used may not be sensitive or specific for detecting the hallmarks of ferroptosis.
Solutions:
-
Optimization: Perform a dose-response (e.g., 10-200 nM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to determine the optimal conditions.
-
Iron Supplementation: Consider supplementing the culture medium with a source of iron, such as ferric ammonium citrate (FAC), to enhance the ferroptotic response.
-
Assay Verification: Use established markers and assays for ferroptosis, such as measuring lipid ROS (e.g., with C11-BODIPY), assessing glutathione (GSH) depletion, or detecting changes in the expression of key proteins like GPX4 and SLC7A11.
-
Positive Controls: Include a known inducer of ferroptosis, such as erastin or RSL3, as a positive control to validate your assay.
Issue 2: Difficulty in Detecting Autophagy Induction
Possible Causes:
-
Transient Nature of Autophagy: Autophagic flux is a dynamic process, and the accumulation of autophagosomes can be transient.
-
Incorrect Time Point for Analysis: You may be missing the peak of autophagy induction.
-
Inappropriate Detection Method: Relying on a single marker for autophagy can be misleading.
Solutions:
-
Time-Course Analysis: Perform a detailed time-course experiment to capture the dynamics of autophagy induction.
-
Autophagic Flux Assay: To get a more accurate measure of autophagy, perform an autophagic flux assay. This can be done by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). An increased accumulation of autophagic markers like LC3-II in the presence of the inhibitor indicates an increase in autophagic flux.
-
Multiple Marker Analysis: In addition to LC3-II, monitor other markers of autophagy, such as the degradation of p62/SQSTM1, by western blot.
Quantitative Data Summary
The following table summarizes key quantitative data from experiments with this compound across different cancer cell lines.
| Cell Line | Cancer Type | Concentration Range | Treatment Duration | Observed Effects | IC50 |
| MDA-MB-231 | Breast Cancer | 1-100 nM | 12 h | Inhibition of invasion | 43.37 nM |
| BT549 | Breast Cancer | 1-100 nM | 12 h | Inhibition of invasion | 36.40 nM |
| PDAC cell lines | Pancreatic Cancer | 50 nM | 16-24 h | G2/M phase arrest, mitochondrial autophagy, lipid peroxidation, ferroptosis | Not Reported |
| PaTu 8988T | Pancreatic Cancer | 50 nM | 8, 10, 12, 24 h | Reduced levels of SLC7A11 and GPX-4 | Not Reported |
Experimental Protocols
Protocol: Optimizing this compound Treatment Duration for Ferroptosis Induction
Objective: To determine the optimal treatment duration of this compound for inducing ferroptosis in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
This compound (and DMSO for stock solution)
-
Complete cell culture medium
-
Reagents for detecting ferroptosis (e.g., C11-BODIPY 581/591, reagents for GSH assay)
-
Positive control (e.g., Erastin or RSL3)
-
Negative control (vehicle - DMSO)
-
Multi-well plates (e.g., 96-well for viability, 24-well for imaging)
-
Plate reader and/or fluorescence microscope
Methodology:
-
Cell Seeding: Seed your cells in multi-well plates at a density that will ensure they are in the exponential growth phase and do not reach confluency during the experiment. Allow cells to adhere overnight.
-
Treatment Preparation: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Also, prepare the positive and negative controls.
-
Time-Course Experiment:
-
Treat the cells with a pre-determined concentration of this compound (e.g., 50 nM) for various durations (e.g., 0, 6, 12, 18, 24, 36, and 48 hours).
-
Include vehicle control (DMSO) for each time point.
-
At the end of each treatment period, proceed to assess ferroptosis markers.
-
-
Ferroptosis Marker Analysis:
-
Lipid Peroxidation: Stain the cells with C11-BODIPY 581/591 and analyze by flow cytometry or fluorescence microscopy to detect lipid reactive oxygen species.
-
Cell Viability: Perform a cell viability assay (e.g., CellTiter-Glo® or MTT) to assess cell death.
-
Glutathione Levels: Measure intracellular GSH levels using a commercially available kit.
-
-
Data Analysis: Plot the level of each ferroptosis marker against the treatment duration. The optimal duration is the time point at which you observe a significant increase in lipid peroxidation and cell death, and a decrease in GSH levels, compared to the vehicle control.
-
Confirmation: Once an optimal duration is identified, confirm the result by repeating the experiment and potentially testing a narrower range of time points around the identified optimum.
Visualizations
Caption: Signaling pathway affected by this compound treatment.
Caption: Experimental workflow for optimizing this compound treatment.
Technical Support Center: WJ460 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the myoferlin inhibitor, WJ460. The content is designed to address specific issues that may be encountered during experiments, particularly concerning the development of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that directly targets myoferlin (MYOF), a protein implicated in cancer progression.[1][2][3] Myoferlin plays a role in several cellular processes that promote cancer cell survival, migration, and invasion, including vesicle trafficking and the regulation of receptor tyrosine kinase (RTK) signaling.[4][5] By inhibiting myoferlin, this compound has been shown to suppress cancer cell invasion, induce cell cycle arrest at the G2/M phase, and promote mitochondrial autophagy and ferroptosis in tumor cells.[3]
Q2: In which cancer types has this compound shown efficacy?
This compound has demonstrated anti-tumor effects in preclinical studies of various cancers, including breast cancer and colorectal cancer.[1][4] Its efficacy is linked to the expression of myoferlin in these cancers.[4]
Q3: What are the known downstream effects of this compound treatment?
Treatment of cancer cells with this compound has been shown to:
-
Inhibit cell migration and invasion.[3]
-
Induce cell cycle arrest.[3]
-
Trigger mitochondrial autophagy and ferroptosis.[3]
-
Block serum-induced activation of several receptor tyrosine kinases (RTKs) like VEGFR2 and Tie2.[6]
-
Reverse the epithelial-to-mesenchymal transition (EMT).[6]
Q4: What are the potential mechanisms of resistance to this compound?
While specific mechanisms of acquired resistance to this compound have not been extensively documented in published literature, based on general principles of drug resistance in cancer, potential mechanisms could include:
-
Target Alteration: Mutations in the MYOF gene that prevent this compound from binding to the myoferlin protein.
-
Target Upregulation: Increased expression of myoferlin, requiring higher concentrations of this compound to achieve the same inhibitory effect.
-
Bypass Pathway Activation: Activation of alternative signaling pathways that compensate for the inhibition of myoferlin-dependent processes. For example, upregulation of other proteins involved in vesicle trafficking or activation of downstream signaling molecules independent of myoferlin.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, which actively transport this compound out of the cell, reducing its intracellular concentration.[7]
-
Metabolic Reprogramming: Cancer cells may alter their metabolic pathways to survive the stress induced by this compound treatment.
Troubleshooting Guides
Issue 1: Decreased Sensitivity or Acquired Resistance to this compound in Cell Culture
You observe that your cancer cell line, which was initially sensitive to this compound, now requires a higher concentration of the drug to achieve the same level of growth inhibition.
Potential Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Development of a resistant cell population | 1. Generate a this compound-resistant cell line: Gradually expose the parental cell line to increasing concentrations of this compound over several weeks or months. This can be done through continuous exposure or pulsed treatments.[1][2] 2. Confirm Resistance: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 values of the parental and resistant cell lines. A significant increase in the IC50 value confirms resistance. 3. Investigate Resistance Mechanisms: Once resistance is confirmed, proceed with the experiments outlined in the "Investigating Resistance Mechanisms" section below. |
| Cell line heterogeneity | 1. Perform single-cell cloning: Isolate and expand individual clones from the parental cell line to assess for pre-existing resistant subpopulations. 2. Test clonal sensitivity: Determine the IC50 of this compound for each clone to identify any inherent differences in sensitivity. |
| Incorrect drug concentration or degradation | 1. Verify this compound concentration: Use a spectrophotometer or other analytical method to confirm the concentration of your this compound stock solution. 2. Check for drug degradation: Prepare a fresh stock of this compound and repeat the experiment. Store the stock solution according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light. |
Experimental Workflow for Developing this compound-Resistant Cell Lines
Caption: Workflow for generating this compound-resistant cancer cell lines.
Issue 2: Inconsistent Results in Cell Viability Assays
You are getting variable results in your cell viability assays (e.g., MTT, XTT, CellTiter-Glo) when treating cells with this compound.
Troubleshooting for Cell Viability Assays:
| Parameter | Recommendation | Common Pitfalls |
| Cell Seeding Density | Optimize seeding density to ensure cells are in the exponential growth phase during the assay. | Too few cells can lead to a weak signal; too many can result in contact inhibition and altered drug sensitivity. |
| Incubation Time | Standardize the incubation time with this compound. A 48-72 hour incubation is common. | Short incubation times may not be sufficient to observe a significant effect on cell viability. |
| Assay Reagent Incubation | Follow the manufacturer's protocol for the incubation time with the viability reagent (e.g., MTT). | Insufficient incubation can lead to incomplete color development and underestimation of viable cells. |
| Solvent for Formazan (MTT assay) | Ensure complete solubilization of the formazan crystals. DMSO is commonly used. | Incomplete solubilization will result in inaccurate absorbance readings.[6] |
| Plate Reader Settings | Use the correct wavelength for absorbance or luminescence reading. | Incorrect settings will lead to erroneous data. |
| Controls | Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). | Lack of proper controls makes it difficult to interpret the results. |
Issue 3: Difficulty in Detecting Changes in Myoferlin Levels or Downstream Signaling
You are using western blotting to assess the impact of this compound on myoferlin expression or its downstream signaling pathways, but the results are unclear.
Western Blot Troubleshooting:
| Problem | Potential Cause | Solution |
| No or weak myoferlin band | Low myoferlin expression in the cell line. | Confirm myoferlin expression using a positive control cell line (e.g., MDA-MB-231). Increase the amount of protein loaded onto the gel. |
| Poor antibody quality. | Use an antibody validated for western blotting. Test a range of antibody dilutions. | |
| Inefficient protein transfer. | Optimize transfer time and voltage. Check the integrity of your transfer buffer. | |
| Inconsistent band intensities | Uneven protein loading. | Perform a protein quantification assay (e.g., BCA) and ensure equal loading in all lanes. Use a loading control (e.g., GAPDH, β-actin). |
| Bubbles between the gel and membrane during transfer. | Carefully remove any air bubbles when setting up the transfer sandwich. | |
| High background | Antibody concentration is too high. | Decrease the primary and/or secondary antibody concentration. |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Blocking is inadequate. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). |
Investigating Resistance Mechanisms
Once you have established a this compound-resistant cell line, the following experiments can help elucidate the mechanism of resistance.
Assess Myoferlin Expression and Gene Status
-
Quantitative PCR (qPCR): Compare MYOF mRNA levels between parental and resistant cells to check for gene upregulation.
-
Western Blot: Compare myoferlin protein levels.
-
Sanger Sequencing: Sequence the MYOF gene in resistant cells to identify potential mutations that could interfere with this compound binding.
Analyze Bypass Signaling Pathways
This compound is known to affect RTK signaling.[6] Resistance may arise from the activation of alternative pathways.
-
Phospho-RTK Array: Use a phospho-RTK array to screen for changes in the phosphorylation status of a wide range of RTKs in resistant cells compared to parental cells.
-
Western Blot: Validate the findings from the array by performing western blots for specific activated RTKs and their downstream effectors (e.g., p-AKT, p-ERK).
Hypothesized Bypass Signaling in this compound Resistance
Caption: Potential bypass signaling pathways in this compound resistance.
Evaluate Drug Efflux Pump Activity
-
qPCR and Western Blot: Measure the expression levels of common drug efflux pumps, such as ABCB1 (P-glycoprotein), ABCC1 (MRP1), and ABCG2 (BCRP), in parental and resistant cells.
-
Functional Assay: Use a fluorescent substrate of these pumps (e.g., Rhodamine 123 for P-glycoprotein) to assess their activity. A decrease in intracellular fluorescence in resistant cells, which can be reversed by a known inhibitor of the pump, would suggest this as a resistance mechanism.
Detailed Experimental Protocols
Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound. Add 100 µL of medium containing the desired concentrations of this compound to the wells. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Protocol for Myoferlin
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the proteins on an 8-10% polyacrylamide gel.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with an anti-myoferlin antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control.
Immunoprecipitation Protocol for Myoferlin-Interacting Proteins
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-myoferlin antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer.
-
Elution: Elute the protein complexes by boiling the beads in Laemmli sample buffer.
-
Analysis: Analyze the eluted proteins by western blotting for known or suspected interacting partners.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. Myoferlin, a multifunctional protein in normal cells, has novel and key roles in various cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of Myoferlin Inhibitors: WJ460 vs. YQ456
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small molecule inhibitors of myoferlin (MYOF), WJ460 and YQ456. Myoferlin is a crucial protein in various cellular functions, including vesicle trafficking and membrane repair, and its overexpression is linked to the progression of several cancers.[1] This document synthesizes experimental data to evaluate the efficacy and mechanisms of action of this compound and YQ456, offering a valuable resource for researchers in oncology and drug development.
Quantitative Efficacy and Target Specificity
This compound and YQ456 have demonstrated potent anti-tumor activities in different cancer models. The following table summarizes their key quantitative parameters.
| Parameter | This compound | YQ456 | Source(s) |
| Binding Affinity (KD) | Not Specified | 37 nM | [2][3][4] |
| IC50 (Anti-Invasion) | 43.37 nM (MDA-MB-231) 36.40 nM (BT549) | 110 nM | [2][3][4] |
| Target Cancer Types | Breast Cancer, Pancreatic Cancer | Colorectal Cancer | [2][5] |
| In Vivo Models | Nude mouse breast cancer metastasis model | Patient-derived xenograft (PDX) mouse model | [2][5] |
Mechanisms of Action and Signaling Pathways
This compound: This inhibitor directly targets myoferlin, leading to the induction of cell cycle arrest, mitochondrial autophagy, lipid peroxidation, and ultimately ferroptosis in tumor cells.[5] Its anti-tumor effects have been demonstrated in breast cancer models, where it inhibits migration, growth, and metastasis.[5]
YQ456: YQ456 functions by disrupting the interaction between myoferlin and Ras-associated binding (Rab) proteins, specifically Rab7 and Rab32.[2] This interference halts crucial vesicle trafficking processes, including lysosomal degradation and exosome secretion, which are vital for cancer cell invasion and proliferation.[2][3][4] YQ456 has shown significant anti-growth and anti-invasive effects in colorectal cancer models.[2]
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy of myoferlin inhibitors.
1. Cell Invasion Assay (Matrigel-Coated Transwell Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
-
Cell Preparation: Culture cancer cells (e.g., MDA-MB-231 for breast cancer, HCT116 for colorectal cancer) to 70-80% confluency. Serum-starve the cells for 12-24 hours before the assay.
-
Transwell Setup: Use transwell inserts with an 8 µm pore size. Coat the upper surface of the inserts with a thin layer of Matrigel and allow it to solidify.
-
Assay Procedure:
-
Harvest and resuspend the serum-starved cells in a serum-free medium containing the myoferlin inhibitor (this compound or YQ456) at various concentrations.
-
Add the cell suspension to the upper chamber of the Matrigel-coated transwell inserts.
-
Fill the lower chamber with a medium containing a chemoattractant, such as 10% fetal bovine serum.
-
Incubate the plate for 24-48 hours to allow for cell invasion.
-
-
Quantification:
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde and stain with crystal violet.
-
Count the number of stained cells in several microscopic fields. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in cell invasion compared to the control.
-
2. In Vivo Tumor Xenograft Model
This protocol outlines the establishment of a tumor xenograft in mice to assess the in vivo efficacy of the inhibitors.
-
Animal Model: Use immunodeficient mice (e.g., nude mice or NOD-SCID mice).
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in a sterile phosphate-buffered saline (PBS) and Matrigel mixture.
-
Subcutaneously inject the cell suspension into the flank of each mouse. For patient-derived xenografts (PDX), small tumor fragments are surgically implanted.
-
-
Treatment Regimen:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer the myoferlin inhibitor (this compound or YQ456) or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
-
Efficacy Evaluation:
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).
-
References
- 1. What are MYOF inhibitors and how do they work? [synapse.patsnap.com]
- 2. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Myoferlin Inhibitors: WJ460 and YQ456
For Researchers, Scientists, and Drug Development Professionals
Myoferlin, a protein implicated in cancer cell proliferation, migration, and invasion, has emerged as a promising therapeutic target. This guide provides a detailed comparison of two known small molecule inhibitors of myoferlin, WJ460 and YQ456, summarizing their performance based on available experimental data. We also include detailed protocols for key assays and visualizations of relevant biological pathways and experimental workflows to support further research and development in this area.
Performance Comparison of Myoferlin Inhibitors
This compound and YQ456 are two of the most well-characterized small molecule inhibitors that directly target myoferlin. Both compounds have demonstrated potent anti-cancer effects in preclinical studies. The following table summarizes their key performance metrics.
| Parameter | This compound | YQ456 | Reference(s) |
| Binding Affinity (KD) | Not explicitly quantified in the provided search results. | 37 nM (SPR), 214 nM (BLI) | [1] |
| Relative Binding Affinity | Lower | 36 times higher than this compound | [1] |
| IC50 (Cell Invasion) | MDA-MB-231 (Breast Cancer): 43.37 nMBT549 (Breast Cancer): 36.40 nM | HCT116 (Colorectal Cancer): 110 nM | [1][2] |
| IC50 (Cell Viability) | MiaPaCa-2 (Pancreatic Cancer): 20.92 nMPanc-1 (Pancreatic Cancer): 23.08 nMPaTu 8988T (Pancreatic Cancer): 27.48 nMBxPC-3 (Pancreatic Cancer): 48.44 nM | Not explicitly quantified in the provided search results for viability. | [3] |
| Mechanism of Action | Interacts directly with myoferlin, disrupting its interaction with Rab7-positive late endosomes.[4] | Binds to the C2D domain of myoferlin, interrupting its interactions with Rab7 and Rab32.[1] | [1][4] |
| Reported Anti-Cancer Effects | Inhibits migration, growth, and induces cell cycle arrest, mitochondrial autophagy, lipid peroxidation, and ferroptosis in tumor cells.[2] | Suppresses the growth and invasiveness of colorectal cancer cells.[1] | [1][2] |
Myoferlin Signaling and Inhibitor Action
Myoferlin plays a crucial role in vesicle trafficking, a process essential for cancer cell invasion and metastasis. It interacts with Rab GTPases, such as Rab7, to regulate the transport of cellular components. Both this compound and YQ456 exert their inhibitory effects by disrupting the interaction between myoferlin and its partner proteins.
Caption: Myoferlin's role in vesicle trafficking and its inhibition by this compound and YQ456.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of myoferlin inhibitors. Below are step-by-step protocols for two key experiments.
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
This protocol outlines the steps to determine the binding affinity (KD) of a small molecule inhibitor to myoferlin.
Caption: Workflow for determining inhibitor binding affinity using SPR.
Protocol:
-
Sensor Chip Preparation: Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: Covalently immobilize recombinant human myoferlin protein onto the activated sensor chip surface to the desired response units (RU).
-
Analyte Preparation: Prepare a series of dilutions of the myoferlin inhibitor (e.g., this compound or YQ456) in a suitable running buffer (e.g., PBS with 0.05% Tween 20).
-
Binding Measurement: Inject the inhibitor solutions over the myoferlin-immobilized surface at a constant flow rate. Monitor the association and dissociation phases in real-time by measuring the change in RU.
-
Surface Regeneration: After each injection, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl) to remove the bound inhibitor.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Transwell Invasion Assay
This assay is used to evaluate the effect of myoferlin inhibitors on the invasive capacity of cancer cells.
Caption: Workflow for assessing cancer cell invasion with myoferlin inhibitors.
Protocol:
-
Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Harvest cancer cells and resuspend them in a serum-free medium containing the desired concentration of the myoferlin inhibitor (and a vehicle control). Seed the cells into the upper chamber of the coated Transwell insert.
-
Chemoattractant Addition: Add a medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS), to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours to allow for cell invasion.
-
Cell Removal: Carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab.
-
Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain them with a solution such as crystal violet.
-
Quantification: Count the number of stained, invaded cells in several random fields of view using a microscope. Calculate the percentage of invasion inhibition relative to the vehicle control.
This guide provides a foundational comparison of this compound and YQ456, offering valuable insights for researchers investigating myoferlin as a therapeutic target. The provided data and protocols can aid in the design of future experiments and the development of novel, more potent myoferlin inhibitors.
References
Validating the On-Target Effects of Myoferlin Inhibitor WJ460 using CRISPR-Based Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the myoferlin inhibitor WJ460 with alternative molecules and validates its on-target effects through experimental data, with a focus on CRISPR-based methodologies. Myoferlin (MYOF) has emerged as a promising therapeutic target in oncology due to its role in promoting cancer cell invasion, metastasis, and survival. This compound is a potent small molecule inhibitor of myoferlin, and confirming its specificity is crucial for its development as a therapeutic agent.
On-Target Validation: CRISPR vs. siRNA
While direct CRISPR-mediated knockout studies comparing the phenotype of myoferlin-null cells with this compound-treated cells are not extensively documented in publicly available literature, studies utilizing RNA interference (siRNA) to silence myoferlin expression have provided strong evidence for the on-target activity of this compound. These studies demonstrate that the cellular effects of this compound closely mimic the phenotype observed upon myoferlin depletion.
A key study demonstrated that breast cancer cells with depleted myoferlin levels, achieved through siRNA, became insensitive to this compound treatment. This finding strongly suggests that the anti-invasive effects of this compound are directly mediated through its interaction with myoferlin. Furthermore, both myoferlin knockdown and this compound treatment were shown to impair the degradation of the Epidermal Growth Factor Receptor (EGFR), a key signaling molecule in cancer progression.
Comparison with Alternative Myoferlin Inhibitors
Subsequent research has led to the development of more potent myoferlin inhibitors, such as YQ456. Comparative studies have highlighted the enhanced efficacy of these newer molecules.
| Parameter | This compound | YQ456 | Reference |
| Target | Myoferlin (MYOF) | Myoferlin (MYOF) | [1](2--INVALID-LINK-- |
| Binding Affinity (KD to MYOF-C2D) | ~1.33 µM | 37 nM | [1](2--INVALID-LINK-- |
| IC50 (Cell Invasion) | MDA-MB-231: 43.37 nMBT549: 36.40 nM | HCT116: ~110 nM | [1](2--INVALID-LINK-- |
| On-Target Validation | siRNA knockdown phenocopies effects | CRISPR knockout confers resistance | [1](2--INVALID-LINK-- |
Cellular Effects of this compound
This compound exerts its anti-tumor effects through multiple mechanisms, including cell cycle arrest, induction of autophagy, and a form of iron-dependent cell death known as ferroptosis.
| Cellular Process | Cell Line | Concentration | Effect | Reference |
| Cell Cycle Arrest | Pancreatic Ductal Adenocarcinoma (PDAC) | 50 nM | G2/M phase arrest | [3](--INVALID-LINK--) |
| Ferroptosis | Pancreatic Ductal Adenocarcinoma (PDAC) | 50 nM | Induction of lipid peroxidation and ferroptosis | [3](--INVALID-LINK--) |
| Cell Invasion | MDA-MB-231 (Breast Cancer) | IC50 = 43.37 nM | Inhibition of invasion | [1](--INVALID-LINK--) |
| Cell Invasion | BT549 (Breast Cancer) | IC50 = 36.40 nM | Inhibition of invasion | [1](--INVALID-LINK--) |
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of Myoferlin
This protocol is adapted from a study validating the on-target effects of the myoferlin inhibitor YQ456 and can be applied to validate this compound.
1. sgRNA Design and Lentiviral Production:
-
Design single guide RNAs (sgRNAs) targeting the human MYOF gene.
-
sgRNA-1 sequence: 5'-CACCGGCTGGACGAGCTGGCCAAGG-3'
-
sgRNA-2 sequence: 5'-CACCGGCTGGACGAGCTGGCCAAGG-3'
-
-
Clone the sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin).
-
Produce lentiviral particles by co-transfecting the sgRNA-Cas9 plasmid with packaging plasmids into a suitable cell line (e.g., HEK293T).
2. Transduction and Selection:
-
Transduce the target cancer cell line (e.g., MDA-MB-231) with the lentiviral particles.
-
Select for successfully transduced cells using the appropriate selection agent (e.g., puromycin).
3. Validation of Knockout:
-
Confirm the knockout of myoferlin at the protein level using Western blotting.
-
Sequence the genomic DNA at the target locus to identify the specific insertions or deletions (indels) introduced by CRISPR/Cas9.
4. Phenotypic Analysis:
-
Compare the phenotype of the myoferlin knockout cells with that of the wild-type cells treated with this compound.
-
Assess cell viability, invasion, and markers of apoptosis and ferroptosis in both conditions. The expectation is that the myoferlin knockout cells will exhibit a phenotype similar to that of this compound-treated wild-type cells and will be resistant to further treatment with this compound.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Analysis of Ferroptosis Induction: WJ460, Erastin, and RSL3
A head-to-head comparison of the novel myoferlin inhibitor WJ460 with the classical ferroptosis inducers, erastin and RSL3, reveals distinct mechanisms and potential therapeutic advantages. While direct comparative efficacy studies are not yet available in the scientific literature, this guide provides a detailed analysis based on existing data for each compound, offering insights for researchers in oncology and drug development.
This report synthesizes available data on the efficacy, mechanisms of action, and experimental protocols for this compound, erastin, and RSL3. It is important to note that the presented quantitative data for each compound originate from different studies, employing varied cell lines and experimental conditions. Consequently, a direct comparison of potency based on these tables should be approached with caution.
Mechanisms of Action: Three Distinct Routes to Ferroptosis
The induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, can be initiated through different signaling pathways. This compound, erastin, and RSL3 each leverage a unique mechanism to trigger this process.
This compound , a novel small molecule, functions as a potent inhibitor of myoferlin (MYOF).[1] Its mechanism of inducing ferroptosis involves the downregulation of key defensive proteins, including SLC7A11 and glutathione peroxidase 4 (GPX4).[1] Additionally, this compound has been shown to trigger mitophagy, a selective form of autophagy that clears damaged mitochondria, further sensitizing cancer cells to ferroptosis.[2]
Erastin is a well-characterized ferroptosis inducer that inhibits the cystine/glutamate antiporter, system Xc-.[3] This transporter is crucial for the uptake of cystine, a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.[3] By blocking system Xc-, erastin depletes intracellular GSH, leading to the inactivation of GPX4 and the subsequent accumulation of lethal lipid reactive oxygen species (ROS).[4][5]
RSL3 acts further downstream in the ferroptosis pathway by directly and covalently inhibiting the activity of GPX4.[3][6] This direct inhibition bypasses the need for GSH depletion, leading to a rapid accumulation of lipid peroxides and subsequent cell death.[6]
Efficacy in Cancer Cell Lines: A Summary of Available Data
The following tables summarize the reported efficacy of this compound, erastin, and RSL3 in various cancer cell lines.
Table 1: Efficacy of this compound
| Cell Line | Cancer Type | Metric | Value | Reference |
| MDA-MB-231 | Breast Cancer | IC50 (Invasion) | 43.37 nM | [1] |
| BT549 | Breast Cancer | IC50 (Invasion) | 36.40 nM | [1] |
| Panc-1 | Pancreatic Cancer | - | Reduced Tumor Growth | [2] |
| MiaPaCa-2 | Pancreatic Cancer | - | Increased ROS Production | [2] |
Table 2: Efficacy of Erastin
| Cell Line | Cancer Type | Metric | Value | Reference |
| DU145 | Prostate Cancer | IC50 (Viability) | ~5 µM | [7] |
| PC3 | Prostate Cancer | IC50 (Viability) | ~10 µM | [7] |
| H660 | Prostate Cancer | IC50 (Viability) | ~2.5 µM | [7] |
| Calu-1 | Lung Cancer | - | Induced Cell Death | |
| HT-1080 | Fibrosarcoma | - | Induced Cell Death |
Table 3: Efficacy of RSL3
| Cell Line | Cancer Type | Metric | Value | Reference |
| DU145 | Prostate Cancer | IC50 (Viability) | ~0.25 µM | [7] |
| PC3 | Prostate Cancer | IC50 (Viability) | ~0.5 µM | [7] |
| H660 | Prostate Cancer | IC50 (Viability) | ~0.125 µM | [7] |
| A549 | Lung Cancer | - | Induced Cell Death | |
| HCT116 | Colon Cancer | - | Induced Cell Death |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the efficacy of ferroptosis inducers.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the ferroptosis inducer (e.g., this compound, erastin, or RSL3) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Lipid Peroxidation Assay (MDA Assay)
-
Cell Lysis: After treatment with the ferroptosis inducers, harvest the cells and lyse them in a suitable buffer containing a BHT solution to prevent further oxidation.
-
TBA Reaction: Add thiobarbituric acid (TBA) solution to the cell lysates and incubate at 95°C for 60 minutes to form MDA-TBA adducts.
-
Extraction: Cool the samples and extract the MDA-TBA adducts with n-butanol.
-
Measurement: Measure the absorbance or fluorescence of the butanol layer at the appropriate wavelength (e.g., 532 nm for absorbance).
-
Quantification: Determine the concentration of malondialdehyde (MDA) using a standard curve generated with an MDA standard.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action of this compound, erastin, and RSL3.
Caption: this compound inhibits MYOF, leading to reduced SLC7A11/GPX4 and inducing mitophagy, culminating in ferroptosis.
Caption: Erastin inhibits System Xc-, depleting GSH, inactivating GPX4, and causing ferroptosis.
Caption: RSL3 directly inhibits GPX4, leading to lipid ROS accumulation and ferroptosis.
Conclusion
This compound, erastin, and RSL3 represent three distinct and valuable tools for inducing ferroptosis in cancer research. While erastin and RSL3 are well-established inducers with defined targets in the canonical ferroptosis pathway, this compound offers a novel approach by targeting myoferlin, thereby influencing multiple downstream effectors of ferroptosis. The development of direct comparative studies will be essential to fully elucidate the relative potency and therapeutic potential of these compounds. Researchers are encouraged to consider the specific molecular characteristics of their cancer models when selecting a ferroptosis inducer to achieve the most effective experimental outcomes.
References
- 1. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 3. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onesearch.slq.qld.gov.au [onesearch.slq.qld.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Cross-Validation of WJ460's Anti-Tumor Efficacy Across Diverse Cancer Models
A comprehensive analysis of the myoferlin inhibitor, WJ460, demonstrates broad anti-tumor activity across multiple cancer types, including breast, pancreatic, lung, ovarian, and bone cancers. This guide provides a comparative overview of its efficacy, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.
This compound, a novel small molecule inhibitor, targets myoferlin (MYOF), a protein implicated in cancer progression and metastasis.[1][2] This document synthesizes findings from preclinical studies to offer researchers, scientists, and drug development professionals a thorough comparison of this compound's performance in various cancer models.
Comparative Anti-Tumor Activity of this compound
This compound has demonstrated potent anti-proliferative and anti-invasive effects across a panel of human cancer cell lines. The following tables summarize the quantitative data from these studies, highlighting the compound's efficacy in different cancer contexts.
Table 1: In Vitro Efficacy of this compound on Cell Invasion
| Cancer Type | Cell Line | IC50 (Invasion) | Reference |
| Breast Cancer | MDA-MB-231 | 43.37 nM | [3] |
| Breast Cancer | BT549 | 36.40 nM | [3] |
| Pancreatic Cancer | SW1990 | Inhibition Observed | |
| Sarcoma | 143B | Inhibition Observed | |
| Lung Cancer | A549 | Inhibition Observed | |
| Ovarian Cancer | SKOV3 | Inhibition Observed |
Note: Specific IC50 values for SW1990, 143B, A549, and SKOV3 cell lines were not provided in the primary source, but significant inhibition of invasion was reported.
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
| Animal Model | Treatment | Tumor Growth Inhibition | Metastasis Inhibition | Reference |
| Nude Mice (MDA-MB-231 cells) | 5-10 mg/kg this compound (i.p.) | Significant | Significant reduction in lung metastasis | [3] |
Mechanism of Action: Targeting the Myoferlin Signaling Pathway
This compound exerts its anti-tumor effects by directly binding to the C2 domain of myoferlin.[4] Myoferlin is a key regulator of several cellular processes that are hijacked by cancer cells to promote their survival, proliferation, and spread.[4][5] The primary mechanisms of action of this compound include:
-
Inhibition of Endocytosis and Receptor Trafficking: Myoferlin is crucial for the endocytosis and recycling of key signaling receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] By inhibiting myoferlin, this compound disrupts the proper trafficking of these receptors, leading to their degradation and a subsequent dampening of downstream pro-survival and pro-angiogenic signals.[6]
-
Reversal of Epithelial-to-Mesenchymal Transition (EMT): Myoferlin promotes EMT, a process by which cancer cells lose their epithelial characteristics and gain migratory and invasive properties. This compound has been shown to reverse EMT, leading to an increase in epithelial markers (e.g., E-cadherin) and a decrease in mesenchymal markers (e.g., fibronectin).[1]
-
Induction of Cell Cycle Arrest, Autophagy, and Ferroptosis: In pancreatic cancer cells, this compound has been shown to induce G2/M phase cell cycle arrest, mitochondrial autophagy (mitophagy), and a form of iron-dependent cell death known as ferroptosis.[3][7]
Below are diagrams illustrating the key signaling pathways and experimental workflows.
References
- 1. A small molecule targeting myoferl ... | Article | H1 Connect [archive.connect.h1.co]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Myoferlin, a Membrane Protein with Emerging Oncogenic Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myoferlin, a multifunctional protein in normal cells, has novel and key roles in various cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of WJ460 for Myoferlin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of the small molecule inhibitor WJ460 for its target protein, myoferlin. In the interest of fostering rigorous scientific research and informed decision-making, this document presents a detailed comparison of this compound with a rationally designed, higher-affinity derivative, YQ456. Furthermore, we offer a comparative overview of commercially available antibodies for myoferlin detection, providing researchers with alternative tools for their investigations. Experimental data, detailed protocols, and visual representations of key processes are included to facilitate a thorough understanding of the methodologies and findings.
Myoferlin: A Multifunctional Protein in Health and Disease
Myoferlin is a large, complex protein belonging to the ferlin family, characterized by the presence of multiple C2 domains, which are crucial for calcium-dependent phospholipid binding and protein-protein interactions.[1][2] It is a transmembrane protein primarily located at the plasma membrane and nuclear membrane.[2] Myoferlin plays a critical role in various cellular processes, including membrane repair, vesicle trafficking, endocytosis, and cell fusion.[1][3]
In recent years, myoferlin has emerged as a significant player in cancer progression.[1][4] Elevated expression of myoferlin has been observed in various cancers, including breast, pancreatic, and colorectal cancer, where it is often associated with poor prognosis.[1] Myoferlin contributes to tumor growth and metastasis by promoting angiogenesis, epithelial-to-mesenchymal transition (EMT), and modulating signaling pathways involving key receptor tyrosine kinases (RTKs) like VEGFR2 and EGFR.[1][5] Given its pivotal role in cancer pathology, myoferlin has become an attractive target for therapeutic intervention.
Small Molecule Inhibitors: A Head-to-Head Comparison of this compound and YQ456
This compound was identified as a direct inhibitor of myoferlin, binding specifically to its C2D domain. Building upon this discovery, a subsequent study introduced YQ456, a derivative of this compound, designed for enhanced binding affinity and specificity.
Quantitative Comparison of Binding Affinity
| Compound | Target Domain | Method | Binding Affinity (KD) | Reference |
| This compound | Myoferlin C2D | Surface Plasmon Resonance (SPR) | 1.33 µM | Zhang et al., 2018 |
| YQ456 | Myoferlin C2D | Surface Plasmon Resonance (SPR) | 37 nM | Gu et al., 2021 |
| YQ456 | Myoferlin C2D | Bio-Layer Interferometry (BLI) | 214 nM | Gu et al., 2021 |
| YQ456 | Dysferlin C2D | Bio-Layer Interferometry (BLI) | No binding detected | Gu et al., 2021 |
Table 1: Comparison of the binding affinities of this compound and YQ456 for the C2D domain of myoferlin. A lower KD value indicates a higher binding affinity.
The data clearly demonstrates that YQ456 possesses a significantly higher binding affinity for the myoferlin C2D domain compared to this compound, with a KD value in the nanomolar range as determined by SPR. This represents an approximately 36-fold increase in affinity. Crucially, YQ456 exhibited no detectable binding to the C2D domain of dysferlin, the most closely related member of the ferlin family, highlighting its high specificity.
Experimental Protocols:
Surface Plasmon Resonance (SPR) Assay for this compound
-
Instrument: Biacore X-100 plus
-
Chip: CM5 sensor chip
-
Ligand Immobilization:
-
The C2D domain of myoferlin (MYOF-C2D) peptide was diluted in sodium acetate buffer (pH 4.5).
-
The peptide was immobilized on the CM5 sensor chip using standard amine-coupling chemistry.
-
-
Analyte Injection:
-
This compound was serially diluted in PBS to concentrations ranging from 0.1 to 5 µM.
-
The this compound solutions were injected over the sensor chip surface at a flow rate of 30 µL/min at 25°C.
-
-
Data Analysis:
-
The association and dissociation rates were monitored in real-time.
-
The equilibrium dissociation constant (KD) was calculated using a 1:1 Langmuir binding model with the BIAevaluation software.
-
Bio-Layer Interferometry (BLI) and SPR Assays for YQ456
-
SPR Instrument: Biacore T200
-
BLI Instrument: Not specified
-
Ligand Immobilization (SPR):
-
The MYOF-C2D peptide was diluted in sodium acetate buffer (pH 4.5).
-
The peptide was immobilized on a CM5 sensor chip via standard amine-coupling.
-
-
Analyte Injection (SPR):
-
YQ456 was prepared in a series of concentrations in PBS.
-
The compound was injected over the chip surface to assess binding.
-
-
Data Analysis (SPR & BLI):
-
Binding kinetics were measured, and the data was fitted to a 1:1 Langmuir binding model after double subtraction of blank and reference background to determine the KD value.
-
Visualizing the Experimental Workflow
Figure 1. Workflow for assessing small molecule inhibitor binding affinity.
Myoferlin Signaling in Cancer
Myoferlin is implicated in several signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. One of the key mechanisms involves its interaction with and stabilization of receptor tyrosine kinases (RTKs) at the cell surface, thereby enhancing downstream signaling.
Figure 2. Simplified Myoferlin signaling pathway in cancer.
Alternative Tools: Myoferlin Antibodies
For researchers interested in detecting myoferlin protein expression and localization, several antibodies are commercially available. Below is a comparison of some of these alternatives.
| Antibody | Host | Clonality | Validated Applications | Vendor |
| sc-376879 | Mouse | Monoclonal | WB, IP, IF, IHC(P), ELISA | Santa Cruz Biotechnology |
| ab224091 | Rabbit | Polyclonal | WB, IHC-P, ICC/IF | Abcam |
| MABT828 | Mouse | Monoclonal | WB, ICC | MilliporeSigma |
| NBP1-92363 | Rabbit | Polyclonal | WB, IHC, IHC-P | Novus Biologicals |
Table 2: A selection of commercially available myoferlin antibodies and their validated applications. (WB: Western Blot, IP: Immunoprecipitation, IF: Immunofluorescence, IHC: Immunohistochemistry, IHC-P: Immunohistochemistry-Paraffin, ELISA: Enzyme-Linked Immunosorbent Assay, ICC: Immunocytochemistry).
Detailed Antibody Validation Protocols (Representative Examples)
Western Blotting (General Protocol):
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary myoferlin antibody (diluted according to the manufacturer's instructions) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Immunocytochemistry (General Protocol):
-
Cell Seeding: Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary myoferlin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Repeat the washing steps.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the staining using a fluorescence microscope.
Conclusion
The small molecule this compound is a confirmed inhibitor of myoferlin. However, for researchers seeking a tool with higher potency and specificity, the derivative YQ456 presents a superior alternative, exhibiting a 36-fold greater binding affinity and no cross-reactivity with the closely related protein dysferlin. For the detection and localization of myoferlin protein, a variety of antibodies are available, each with its own set of validated applications. The selection of the most appropriate tool will depend on the specific experimental needs of the researcher. This guide provides the necessary data and protocols to make an informed decision for future studies on the role of myoferlin in cellular biology and disease.
References
- 1. Myoferlin, a multifunctional protein in normal cells, has novel and key roles in various cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Myoferlin, a multifunctional protein in normal cells, has novel and key roles in various cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
WJ460: A Comparative Analysis of In Vitro and In Vivo Efficacy
A promising novel inhibitor of myoferlin, WJ460, has demonstrated significant anti-tumor and anti-metastatic effects in both laboratory-based cell studies and preclinical animal models. This guide provides a comprehensive comparison of the in vitro and in vivo experimental data on this compound, offering researchers and drug development professionals a detailed overview of its performance and methodologies.
This compound is a potent small molecule that directly targets myoferlin (MYOF), a protein implicated in cancer progression, including tumor cell migration, growth, and survival.[1][2] By inhibiting MYOF, this compound triggers a cascade of events within cancer cells, including cell cycle arrest, induction of a specialized form of cell death known as ferroptosis, and mitochondrial autophagy.[1][3]
Quantitative Comparison of In Vitro and In Vivo Efficacy
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound, providing a clear comparison of its activity in different cancer types and experimental settings.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | Assay | Endpoint | Result | Reference |
| Breast Cancer | MDA-MB-231 | Transwell Invasion (Collagen I) | IC50 | 43.37 nM | [1] |
| Breast Cancer | BT549 | Transwell Invasion (Collagen I) | IC50 | 36.40 nM | [1] |
| Pancreatic Cancer | MiaPaCa-2 | Cell Confluency | IC50 (24h) | 20.92 ± 1.02 nM | [4] |
| Pancreatic Cancer | BxPC-3 | Cell Confluency | IC50 (24h) | ~48.44 nM | [4] |
| Pancreatic Cancer | PDAC cell lines | Cell Cycle Analysis | G2/M phase arrest | 50 nM (16-24h) | [1][3] |
| Pancreatic Cancer | PDAC cell lines | Ferroptosis Induction | Lipid Peroxidation | 50 nM (24h) | [1][3] |
Table 2: In Vivo Activity of this compound in Mouse Models
| Cancer Type | Mouse Model | Treatment | Key Findings | Reference |
| Breast Cancer | Nude mouse breast cancer metastasis model | 5-10 mg/kg (intraperitoneal, single dose) | Significantly inhibited pulmonary metastasis in a concentration-dependent manner; Inhibited proliferation of MDA-MB-231 cells; Increased overall survival. | [1][5] |
| Breast Cancer | Spontaneous metastasis model (MDA-MB-231-Luciferase) | Not specified | Substantially decreased tumor growth. | [6] |
| Colorectal Cancer | Subcutaneous xenograft mouse model (HCT116) | Not specified | A derivative of this compound, YQ456, showed higher inhibitory effect on tumor growth than regorafenib at the same concentration. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments conducted with this compound.
In Vitro Invasion Assay
-
Cell Lines: MDA-MB-231 and BT549 breast cancer cells.
-
Method: A canonical Matrigel-coated transwell invasion assay was utilized.[2] For collagen I invasion, transwell inserts were coated with collagen I.
-
Treatment: Cells were treated with this compound at concentrations ranging from 1-100 nM for 12 hours.[1]
-
Quantification: The number of invaded cells was quantified to determine the half-maximal inhibitory concentration (IC50).
Cell Cycle Analysis
-
Cell Lines: Pancreatic Ductal Adenocarcinoma (PDAC) cell lines (BxPC-3, MiaPaCa-2, Panc-1, and PaTu 8988T).[3]
-
Method: Cells were treated with this compound and subsequently stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of the cells was then analyzed by flow cytometry.
-
Analysis: The proportion of cells in each phase of the cell cycle (G1, S, G2/M) was determined. A G2/M blockade was observed in this compound-treated cells.[3]
In Vivo Breast Cancer Metastasis Model
-
Animal Model: Female nude mice.
-
Cell Line: Luciferase-labeled MDA-MB-231 cells were inoculated into the mammary fat pad.[6]
-
Treatment: this compound was administered via intraperitoneal injection at doses of 5-10 mg/kg.[1]
-
Monitoring: Tumor growth and metastasis were monitored over time using bioluminescence imaging.[2][6]
-
Endpoints: Tumor volume, the extent of metastasis to distant organs (e.g., lungs), and overall survival of the mice were measured.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects by targeting myoferlin, which in turn modulates several downstream signaling pathways. The primary mechanism involves the induction of ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides.
This compound-Induced Ferroptosis Pathway
Caption: this compound inhibits myoferlin, leading to mitophagy, ROS accumulation, and ultimately ferroptosis.
Experimental Workflow for Target Identification
The direct molecular target of this compound was identified through a combination of proteomic and biochemical approaches. A biotin-conjugated version of this compound was used as a probe to pull down its binding partners from cell lysates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. a-small-molecule-targeting-myoferlin-exerts-promising-anti-tumor-effects-on-breast-cancer - Ask this paper | Bohrium [bohrium.com]
- 6. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Published WJ460 Findings: A Comparative Guide
This guide provides an objective comparison of the myoferlin inhibitor WJ460 with alternative compounds, supported by experimental data from published research. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting myoferlin in oncology.
Quantitative Performance Comparison of Myoferlin Inhibitors
The following tables summarize the in vitro efficacy of this compound and its alternatives, YQ456 and HJ445A, against various cancer cell lines. Data is compiled from multiple studies, and direct comparison should be approached with consideration of the different experimental contexts.
| This compound Performance Data | ||
| Metric | Cell Line(s) | Value |
| Invasion IC50 | MDA-MB-231 (Breast Cancer) | 43.37 nM[1][2] |
| BT549 (Breast Cancer) | 36.40 nM[1][2] | |
| Binding Affinity (KD) | MYOF-C2D Domain | ~1.33 µM |
| YQ456 Performance Data | ||
| Metric | Cell Line(s) | Value |
| Invasion IC50 | Colorectal Cancer Cells | 110 nM[3][4] |
| Binding Affinity (KD) | MYOF-C2D Domain | 37 nM[3][4] |
| HJ445A Performance Data | ||
| Metric | Cell Line(s) | Value |
| Proliferation IC50 | MGC803 (Gastric Cancer) | 0.16 µM |
| MKN45 (Gastric Cancer) | 0.14 µM | |
| Binding Affinity (KD) | MYOF-C2D Domain | 0.17 µM |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. KD (Dissociation constant) is a measure of the binding affinity between a ligand (the inhibitor) and a protein.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Invasion Assay (Transwell Assay)
This assay is used to evaluate the ability of a compound to inhibit the invasion of cancer cells through a basement membrane extract.
-
Cell Culture: Cancer cell lines (e.g., MDA-MB-231, BT549) are cultured in appropriate media supplemented with fetal bovine serum (FBS).
-
Transwell Insert Preparation: Transwell inserts with an 8 µm pore size are coated with a thin layer of Matrigel, a basement membrane extract, and allowed to solidify.[5][6]
-
Cell Seeding: Cells are serum-starved, resuspended in serum-free media, and seeded into the upper chamber of the coated transwell inserts. The lower chamber contains media with FBS, which acts as a chemoattractant.[2][5][6]
-
Compound Treatment: The cells in the upper chamber are treated with various concentrations of the myoferlin inhibitor (e.g., this compound).
-
Incubation: The plates are incubated for a period of 12-48 hours to allow for cell invasion.[2][6]
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[2][6] The IC50 value is then calculated.
Cell Proliferation Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the effect of a compound on cell growth.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the myoferlin inhibitor (e.g., YQ456).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Measurement: The plates are incubated for a further 1-4 hours, allowing viable cells to convert the MTS reagent into a formazan product. The absorbance of the formazan is measured using a plate reader at a wavelength of 490 nm.
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to untreated control cells, and the IC50 value is calculated.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to assess the effect of a compound on protein expression levels.
-
Protein Extraction: Cells are treated with the myoferlin inhibitor and then lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each sample is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., myoferlin, E-cadherin, vimentin).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP-conjugated secondary antibody to produce light. The light signal is captured using an imaging system, revealing the presence and relative abundance of the target protein.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of myoferlin inhibitors and the general workflow of the experimental protocols described above.
Caption: Proposed mechanism of myoferlin inhibitors.
Caption: Workflow for a Transwell Invasion Assay.
Caption: General workflow for Western Blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 6. pharm.ucsf.edu [pharm.ucsf.edu]
Safety Operating Guide
Prudent Disposal Procedures for Laboratory Reagents
Disclaimer: Specific disposal procedures for a substance labeled "WJ460" are not available in public resources, including safety data sheets or established chemical databases. The following guidelines are based on general best practices for the safe disposal of laboratory chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.[1][2][3][4] All chemical waste should be treated as hazardous unless confirmed to be non-hazardous by a qualified professional.[1]
Immediate Safety and Logistical Information
Operational Plan for Chemical Disposal:
-
Waste Identification and Characterization:
-
Treat any unknown substance as hazardous.
-
If possible, determine the basic properties of the waste (e.g., liquid, solid, pH, reactivity, flammability).
-
Do not mix different waste streams unless explicitly instructed to do so by a verified protocol or your EHS department.[2][5] Incompatible wastes can react violently, producing heat, toxic gases, or explosions.
-
-
Container Selection and Labeling:
-
Collect chemical waste in a container that is compatible with the chemical composition of the waste.[2][3][5] For instance, hydrofluoric acid should never be stored in glass containers.[4][5]
-
The container must be in good condition, with a secure, leak-proof lid.[5]
-
All waste containers must be clearly labeled with a hazardous waste tag provided by your institution's EHS department.[3][5] The label should include the full chemical name(s) of the contents (no abbreviations), the approximate percentage of each component, and the date the container was first used for waste accumulation.[5]
-
-
Waste Accumulation and Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory, at or near the point of generation.[3]
-
Keep waste containers closed except when adding waste.[1][3][5]
-
Provide secondary containment for all liquid hazardous waste to contain any potential leaks or spills.[5]
-
Segregate incompatible waste streams to prevent accidental mixing.[2][4][5] For example, keep flammable liquids away from oxidizers and acids separate from bases.[4]
-
-
Requesting Disposal:
-
Once a waste container is full, or if it has been in accumulation for the maximum allowable time (often 12 months, but this can vary by institution), a waste pickup must be requested from your EHS department.[3][5]
-
Do not dispose of hazardous chemicals down the sink, by evaporation, or in the regular trash.[1][5]
-
Disposal of Empty Chemical Containers
The proper disposal of seemingly empty chemical containers is also strictly regulated.
-
A container that held a hazardous substance is not considered "empty" until all contents have been removed to the greatest extent possible.[2]
-
For containers that held acutely toxic chemicals, triple rinsing with a suitable solvent is often required.[1][2] The rinsate from these rinses must be collected and disposed of as hazardous waste.[1][5]
-
After thorough cleaning, all labels on the container must be defaced or removed before it can be discarded as regular solid waste or recycled.[1][5]
Data Presentation
As no specific data for "this compound" is available, the following table is a template illustrating how quantitative data relevant to chemical disposal, if available, should be presented.
| Property | Value | Units | Source |
| pH | Not Available | ||
| Flash Point | Not Available | °C | |
| LD50 (Oral) | Not Available | mg/kg | |
| Solubility in Water | Not Available | g/L |
Experimental Protocols
Detailed experimental protocols for the handling and disposal of "this compound" are not available. The general protocol for managing an unknown chemical waste stream is as follows:
Protocol for Management of Unidentified Chemical Waste
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Waste Segregation: Do not mix the unknown waste with any other chemical waste stream.
-
Containerization: Carefully transfer the waste into a clean, dry, and chemically compatible waste container. If the original container is in good condition, it may be used.
-
Labeling: Attach a hazardous waste label to the container. Write "Unknown Waste" in the contents section, along with any known information (e.g., "suspected organic solvent"). Include the name of the principal investigator and the laboratory location.
-
Storage: Place the labeled container in a designated satellite accumulation area with secondary containment.
-
EHS Notification: Immediately contact your institution's EHS department. Inform them that you have a container of unknown waste that needs to be identified and disposed of. Provide them with as much information as possible about the process that generated the waste.
Visualizations
The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste.
Caption: A flowchart of the general workflow for laboratory chemical waste disposal.
References
- 1. vumc.org [vumc.org]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling WJ460
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of WJ460, a potent myoferlin (MYOF) inhibitor utilized in cancer research. Given that this compound is a novel research chemical, this guide is based on best practices for handling potent, powdered compounds with limited available safety data. All personnel must supplement this guidance with a substance-specific risk assessment before commencing any work.
Compound Data
The following table summarizes the key quantitative data for this compound.[1]
| Property | Value |
| CAS Number | 1415251-36-3[1] |
| Chemical Formula | C27H28N2O3S[1] |
| Molecular Weight | 460.59 g/mol [1] |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO[1] |
| Purity | >98% (or refer to the Certificate of Analysis)[1] |
Personal Protective Equipment (PPE)
Due to the potent biological activity of this compound and the absence of a comprehensive public Safety Data Sheet (SDS), a cautious approach to personal protection is mandatory. The following PPE is required at a minimum when handling this compound in its powdered form or in solution:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. The outer glove can be removed immediately in case of contamination. |
| Eye Protection | Chemical safety goggles. | Protects eyes from splashes of solutions or airborne powder. |
| Body Protection | A disposable, solid-front lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A properly fitted N95 or higher-rated respirator. | Essential when handling the powdered form to prevent inhalation. |
Operational Plan: Handling and Experimental Protocol
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a dry, dark environment.[1]
-
For short-term storage (days to weeks), maintain at 0-4°C.[1]
-
For long-term storage (months to years), store at -20°C.[1]
Experimental Workflow:
The following diagram outlines the general workflow for handling this compound, from preparation of stock solutions to experimental use.
Detailed Protocol for Stock Solution Preparation:
-
Preparation: Don all required PPE as outlined in the table above. Perform all manipulations of powdered this compound within a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. Use anti-static weighing paper or a tared vial to minimize dispersal of the powder.
-
Solubilization: Add the appropriate volume of dimethyl sulfoxide (DMSO) to the weighed this compound to achieve the desired stock concentration. Cap the vial securely.
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in a clearly labeled, sealed container.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., pipette tips, gloves, lab coats, weighing paper, vials) must be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | All solutions containing this compound, including experimental media, should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain. |
| Sharps | Any sharps (e.g., needles, serological pipettes) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste. |
Follow your institution's specific guidelines for the final disposal of hazardous chemical waste.
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. For a small spill, if you are trained and have the appropriate spill kit, contain the spill with an inert absorbent material. For a large spill, or if you are not trained, evacuate the area and contact your institution's environmental health and safety department immediately. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
